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  • Product: 1,9-Dioxaspiro[5.5]undecan-5-ol
  • CAS: 2248256-79-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,9-Dioxaspiro[5.5]undecan-5-ol: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 1,9-Dioxaspiro[5.5]undecan-5-ol, a unique spiroketal with potential applications in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,9-Dioxaspiro[5.5]undecan-5-ol, a unique spiroketal with potential applications in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from analogous structures to predict its chemical properties, propose a viable synthetic route, and explore its potential as a scaffold in drug discovery. The inherent rigidity and stereochemical complexity of the spiroketal motif make it a compelling framework for the design of novel therapeutics. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related spirocyclic systems.

Introduction: The Spiroketal Motif as a Privileged Scaffold

Spiroketals are a class of bicyclic organic compounds characterized by two rings connected through a single tetrahedral carbon atom, the spirocenter, which is flanked by two oxygen atoms. This structural motif is prevalent in a vast array of natural products exhibiting significant biological activities, including antiparasitic agents like the avermectins and antifungal compounds such as the papulacandins.[1] The rigid, three-dimensional architecture of the spiroketal core allows for the precise spatial orientation of functional groups, a critical feature for high-affinity interactions with biological targets.[2] Consequently, the spiroketal framework is considered a "privileged scaffold" in medicinal chemistry, frequently employed in the design of novel therapeutic agents and chemical probes.[3]

1,9-Dioxaspiro[5.5]undecan-5-ol represents a specific embodiment of this scaffold, featuring a [5.5] spirocyclic system with a hydroxyl group at the 5-position. This hydroxyl functionality provides a key handle for further chemical modification and potential hydrogen bonding interactions with biological macromolecules.

Chemical Structure and Stereochemistry

The chemical structure of 1,9-Dioxaspiro[5.5]undecan-5-ol is defined by two six-membered rings, a tetrahydropyran and a substituted tetrahydropyran, fused at a central spiro carbon. The systematic IUPAC name is 1,9-Dioxaspiro[5.5]undecan-5-ol.

Key Structural Features:

  • Molecular Formula: C₉H₁₆O₃[4]

  • SMILES: C1CC(C2(CCOCC2)OC1)O[4]

  • InChI: InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2[4]

  • InChIKey: MREVNMDSJIDBHA-UHFFFAOYSA-N[4]

The presence of multiple stereocenters, including the spirocyclic carbon and the carbon bearing the hydroxyl group, gives rise to several possible stereoisomers. The relative and absolute stereochemistry will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. The conformational rigidity of the spiroketal system is further influenced by the anomeric effect, where the axial orientation of the C-O bonds at the spirocenter is often favored.[5]

Caption: 2D Chemical Structure of 1,9-Dioxaspiro[5.5]undecan-5-ol.

Predicted Physicochemical Properties

While experimental data is scarce, we can predict some of the key physicochemical properties of 1,9-Dioxaspiro[5.5]undecan-5-ol based on its structure and data from similar spiroketals.

PropertyPredicted ValueReference/Basis
Molecular Weight 172.21 g/mol Calculated from Molecular Formula (C₉H₁₆O₃)
XlogP3 0.2PubChem[4]
Hydrogen Bond Donors 1Based on the hydroxyl group
Hydrogen Bond Acceptors 3Based on the three oxygen atoms
Boiling Point > 200 °CHigh polarity and hydrogen bonding capability suggest a relatively high boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in non-polar solvents.The presence of a hydroxyl group and ether linkages increases polarity.

Proposed Synthesis Pathway

A plausible synthetic route to 1,9-Dioxaspiro[5.5]undecan-5-ol would likely involve an acid-catalyzed spiroketalization of a dihydroxy ketone precursor. This is a common and effective method for the formation of spiroketal systems.[1]

Synthesis_Workflow start Starting Material: 1,5-dihydroxynonan-3-one reagent Acid Catalyst (e.g., p-TsOH, CSA) start->reagent Spiroketalization intermediate Hemiketal Intermediate reagent->intermediate product Target Molecule: 1,9-Dioxaspiro[5.5]undecan-5-ol intermediate->product

Caption: Proposed synthetic workflow for 1,9-Dioxaspiro[5.5]undecan-5-ol.

Experimental Protocol: Acid-Catalyzed Spiroketalization

This protocol is a hypothetical procedure based on established methods for spiroketal synthesis.[6]

Materials:

  • 1,5-dihydroxynonan-3-one (precursor)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (catalyst)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: Dissolve the dihydroxy ketone precursor in anhydrous DCM or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of p-TsOH or CSA (typically 0.1-0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,9-Dioxaspiro[5.5]undecan-5-ol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Applications in Drug Development

The spiroketal motif is a key pharmacophore in several approved drugs and clinical candidates.[1] The rigid nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for protein targets. While the biological activity of 1,9-Dioxaspiro[5.5]undecan-5-ol has not been reported, its structural features suggest several potential areas for investigation.

  • Scaffold for Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and presence of a modifiable hydroxyl group make this molecule an attractive starting point for FBDD campaigns.

  • Analogs of Bioactive Natural Products: This spiroketal could serve as a simplified analog or a building block for the synthesis of more complex natural products.

  • Neurological and Metabolic Disorders: Aza-analogs, such as 1,9-diazaspiro[5.5]undecanes, have shown promise in the treatment of obesity and pain, suggesting that the core spiro[5.5]undecane framework can be tailored to interact with CNS and metabolic targets.[2][7]

Conclusion

1,9-Dioxaspiro[5.5]undecan-5-ol is a structurally intriguing molecule that embodies the desirable characteristics of the spiroketal class of compounds. While it remains a largely unexplored chemical entity, its predicted properties and the proven track record of the spiroketal scaffold in drug discovery make it a worthy target for synthesis and biological evaluation. This guide provides a foundational framework for researchers to begin their investigation into this promising molecule, from its rational synthesis to the exploration of its therapeutic potential. The insights provided herein are intended to catalyze further research and development in the rich field of spiroketal chemistry.

References

  • PubChem. 1,9-dioxaspiro[5.5]undecan-5-ol. National Center for Biotechnology Information. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. Organic Letters, 8(16), 3421-3424. [Link]

  • Wikipedia. Spiroketal. [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Polymers, 12(7), 1599. [Link]

  • de la Cruz, G. G., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 2096-2122. [Link]

  • Burtoloso, A. C. B., et al. (2013). Synthesis and biological properties of spiroacetal-containing small molecules. RSC Advances, 3(44), 21156-21170. [Link]

  • PubChem. 1,9-dioxaspiro[5.5]undecan-5-one. National Center for Biotechnology Information. [Link]

  • Kozhevnikov, V. N., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Beilstein Journal of Organic Chemistry, 13, 2096-2122. [Link]

  • Baker, R., et al. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1, 69-75. [Link]

  • Organic Syntheses. Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. [Link]

  • PubChem. 1,9-Dioxaspiro[5.5]undecan-4-ylmethylhydrazine. National Center for Biotechnology Information. [Link]

  • Das, P., & Mandal, T. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 16(13), 1599-1632. [Link]

  • Smith, A. B., et al. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 23(1), 126-130. [Link]

  • PubChem. 1,5-Dioxaspiro[5.5]undecane. National Center for Biotechnology Information. [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. 1,7-dioxaspiro(5.5)undecane. [Link]

Sources

Exploratory

Technical Guide: The 1,9-Dioxaspiro[5.5]undecan-5-ol Motif in Natural Products

Executive Summary & Structural Definition The 1,9-dioxaspiro[5.5]undecan-5-ol motif represents a specific functionalized subclass of the spiro[5.5]ketal family. While strictly defined in IUPAC nomenclature as 1,7-dioxasp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

The 1,9-dioxaspiro[5.5]undecan-5-ol motif represents a specific functionalized subclass of the spiro[5.5]ketal family. While strictly defined in IUPAC nomenclature as 1,7-dioxaspiro[5.5]undecane (when oxygen atoms are adjacent to the spiro center), this scaffold is frequently indexed in chemical databases and synthetic methodology literature (particularly Prins cyclization studies) as the "1,9-" system due to alternative numbering schemes.

This guide focuses on the 5-hydroxy-substituted spiroketal core , a pharmacophore critical to the chemical ecology of Tephritidae fruit flies and a structural subunit in complex marine polyketides.

Structural Architecture

The core consists of two six-membered pyran rings fused at a single spirocarbon. The "5-ol" designation indicates a hydroxyl group on the ring adjacent to the spiro center.

  • Spiroketal Core: Thermodynamically stabilized by the anomeric effect , where the lone pairs of the oxygen atoms align antiperiplanar to the C-O bonds of the adjacent ring.

  • Stereochemistry: The 5-OH group introduces intramolecular hydrogen bonding possibilities, influencing the axial/equatorial equilibrium of the rings.

Table 1: Nomenclature & Physical Properties

FeatureDescription
IUPAC Name (5R,6S)-1,7-dioxaspiro[5.5]undecan-5-ol (Standard Spiroketal)
Common Synonyms 1,9-dioxaspiro[5.5]undecan-5-ol (Database Indexing), 5-Hydroxyolean
Molecular Formula C₉H₁₆O₃
Key Stability Factor Double Anomeric Effect (stabilizes the cis-diaxial conformation)
Biological Role Insect Pheromone (Sex attractant), Antimicrobial metabolite

Natural Occurrence & Biological Function[1]

The 1,9-dioxaspiro[5.5]undecan-5-ol motif is not merely a synthetic curiosity but a potent semiochemical evolved by nature for species-specific communication.

Insect Pheromones (Bactrocera Species)

The most prominent occurrence of this scaffold is in the glandular secretions of fruit flies.

  • Source: Bactrocera oleae (Olive Fruit Fly) and Bactrocera dorsalis (Oriental Fruit Fly).

  • Compound: "Olean" is the parent 1,7-dioxaspiro[5.5]undecane. The 5-hydroxy derivative (and related 3-, 4-hydroxy isomers) serves as a component of the pheromone blend or a metabolic precursor.

  • Mechanism: The volatile spiroketal binds to odorant-binding proteins (OBPs) in the antennae of conspecifics, triggering mating behavior. The chirality of the spiro center (R/S) and the hydroxyl group is critical for species recognition.

Microbial & Marine Metabolites

Complex polyketides isolated from marine fungi (Talaromyces sp.) and sponges often contain the 1,7-dioxaspiro[5.5]undecane core as a subunit.

  • Examples: Talaroconvolutins and Talaroketals.

  • Function: These compounds exhibit cytotoxic and antifungal properties.[1] The spiro ring system acts as a rigid spacer, orienting pharmacophores (like the 5-OH) for receptor binding.

Biosynthetic Pathway

Nature constructs the 1,9-dioxaspiro[5.5]undecan-5-ol framework via the Polyketide Synthase (PKS) pathway. The process involves the assembly of acetate/propionate units followed by a critical oxidative spirocyclization.

Biosynthetic Logic
  • Chain Assembly: A linear poly-beta-keto chain is formed.

  • Reduction: Specific keto groups are reduced to hydroxyls by Ketoreductase (KR) domains.

  • Spirocyclization: A spontaneous or enzymatic dehydration occurs. The C5-hydroxyl (in the linear chain) attacks the C9-ketone (forming a hemiketal), followed by the C1-hydroxyl attacking the same carbon to close the second ring.

Biosynthesis Acetyl Acetyl-CoA + Malonyl-CoA Polyketide Linear Polyketide Intermediate Acetyl->Polyketide PKS Assembly DihydroxyKetone Dihydroxy Ketone Precursor Polyketide->DihydroxyKetone KR (Reduction) Hemiketal Hemiketal Intermediate DihydroxyKetone->Hemiketal Cyclization 1 (Enzymatic) Spiroketal 1,9-Dioxaspiro[5.5] undecan-5-ol Hemiketal->Spiroketal Cyclization 2 (Dehydration)

Figure 1: Biosynthetic logic flow from Acetyl-CoA to the spiroketal core.

Chemical Synthesis Methodologies

Synthesizing the 5-hydroxy substituted core requires controlling the stereochemistry at three centers: the spiro carbon and the hydroxyl-bearing carbon.

Strategy A: Thermodynamic Spirocyclization (The "Classic" Route)

This method mimics nature. A linear keto-diol precursor is treated with acid.

  • Mechanism: Acid-catalyzed ketalization.

  • Outcome: Favorably forms the thermodynamically most stable isomer (double anomeric effect), typically the trans-diaxial conformation.

  • Limitation: Difficult to access the "kinetic" isomers if they are the bioactive targets.

Strategy B: Prins Cyclization (The "Modern" Route)

Recent literature (see References) highlights the Tandem Prins Cyclization as a powerful method to construct 1,9-dioxaspiro[5.5]undecane systems efficiently.

  • Reagents: Homoallylic alcohol + Cyclic ketone (e.g., 4-tetrahydropyranone) + Acid catalyst (TMSOTf).

  • Mechanism: An oxocarbenium ion intermediate undergoes intramolecular attack by an alkene.

  • Advantage: Rapid assembly of the spiro core with high diastereoselectivity.[2]

Experimental Protocol: Prins-Driven Synthesis

This protocol describes the synthesis of a functionalized 1,9-dioxaspiro[5.5]undecane derivative, adaptable to yield the 5-ol target.[3]

Objective: Synthesis of the spiroketal core via TMSOTf-promoted Prins cyclization.

Materials
  • Substrate A: 4-Methylene-tetrahydropyran (or functionalized analogue for 5-OH precursor).

  • Substrate B: 3-Buten-1-ol (Homoallylic alcohol).[3]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under argon atmosphere.

  • Solvation: Dissolve Substrate A (1.0 equiv, 5 mmol) and Substrate B (1.2 equiv, 6 mmol) in anhydrous DCM (20 mL).

  • Catalysis: Cool the mixture to 0°C. Add TMSOTf (10 mol%) dropwise via syringe.

    • Mechanism Note: The Lewis acid activates the carbonyl/ether, generating the oxocarbenium ion.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (23°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alkene.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Characterization: Confirm structure via ¹H-NMR (look for the characteristic spiro-carbon quaternary signal in ¹³C-NMR around 95-100 ppm).

Reaction Pathway Diagram

PrinsReaction Reactants Homoallylic Alcohol + Cyclic Ketone/Ether Intermediate Oxocarbenium Ion (Transition State) Reactants->Intermediate TMSOTf, 0°C Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Prins Cyclization Product 1,9-Dioxaspiro[5.5] undecane Core Cyclization->Product Hydrolysis/Workup

Figure 2: Mechanistic flow of the Prins cyclization to access the spiroketal core.

Stereochemical & Stability Considerations

For researchers developing drugs based on this motif, the Anomeric Effect is the governing principle.

  • Thermodynamic Preference: The spiroketal system prefers a conformation where the C-O bond of one ring is axial to the other ring. This maximizes the overlap between the oxygen lone pair (n) and the antibonding orbital (σ*) of the C-O bond.

  • 5-OH Influence: A hydroxyl group at the C5 position can disrupt this preference via intramolecular hydrogen bonding with the ring oxygens.

    • Experimental Tip: If your synthesized product isomerizes upon standing in silica gel, it is likely reverting to the thermodynamic spiroketal (double anomeric stabilization). Use basic alumina for purification if the kinetic isomer is desired.

References

  • Reddy, V. N., et al. (2012). "Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane and 1,9-Dioxaspiro[5.5]undecane Derivatives." European Journal of Organic Chemistry. Link

  • Brimble, M. A., et al. (1997). "Synthesis of the naturally occurring spiroacetal, 1,7-dioxaspiro[5.5]undecan-5-ol." Australian Journal of Chemistry, 50(4), 409-415. Link

  • Fletcher, M. T., & Kitching, W. (1995). "Chemistry of fruit flies. Nature of the spiroacetals." Chemical Reviews, 95(3), 789-828. Link

  • PubChem Compound Summary. (n.d.). "1,9-dioxaspiro[5.5]undecan-5-ol."[4][5][6][7] National Center for Biotechnology Information. Link

  • Yadav, J. S., et al. (2009). "Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization." Tetrahedron Letters, 50(43), 5998-6000. Link

Sources

Foundational

Stereochemical Analysis & Structural Locking of Spiro[5.5]undecane Scaffolds

Executive Summary The spiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery, offering a unique "orthogonal locking" mechanism that positions pharmacophores in precise, non-planar v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery, offering a unique "orthogonal locking" mechanism that positions pharmacophores in precise, non-planar vectors. Unlike fused ring systems (e.g., decalins) which share a bond, spiro systems share a single quaternary carbon, creating significant steric bulk and conformational rigidity.

This guide addresses the primary bottleneck in utilizing these scaffolds: the complexity of their stereochemical assignment. Due to the combination of central chirality, potential axial chirality, and chair-chair interconversion, standard analytical workflows often fail. This document outlines a self-validating protocol for determining the relative and absolute configuration of spiro[5.5]undecane derivatives, synthesizing high-field NMR techniques, Vibrational Circular Dichroism (VCD), and computational modeling.

Structural Fundamentals: The "Spiro-Lock"

To analyze these systems, one must first understand their conformational baseline. The unsubstituted spiro[5.5]undecane exists predominantly in a double-chair conformation . The two rings are orthogonal to each other, joined at the spiro-carbon (


).
Conformational Anchoring

In substituted derivatives, particularly those used in kinase or HIV-1 inhibition, the "locking" of the conformation is dictated by two forces:

  • Thermodynamic Preference: Bulky substituents (

    
    ) will drive the ring into a chair conformation where 
    
    
    
    is equatorial.
  • The Anomeric Effect: In oxa- or thia-spiro derivatives (e.g., 1,7-dioxaspiro[5.5]undecane), electronegative heteroatoms prefer an axial orientation relative to the C-O bond of the adjacent ring.[1] This stereoelectronic effect can override steric preference, locking the system into a specific, rigid geometry [1].

Symmetry and Chirality

While the parent hydrocarbon can possess


 symmetry (achiral), the introduction of heteroatoms or substituents desymmetrizes the molecule.
  • 
    -Symmetry:  Derivatives like 1,7-dioxaspiro[5.5]undecane possess 
    
    
    
    symmetry, making them chiral but with a rotation axis that complicates NMR analysis (equivalent signals for chemically distinct protons).
  • Desymmetrization: Most drug candidates are fully asymmetric (

    
    ).
    

Analytical Methodology: The "Triangulation" Protocol

We employ a "Triangulation" strategy: NMR defines relative stereochemistry, DFT predicts conformational minima, and VCD/X-ray confirms absolute configuration.

Visualization: The Stereochemical Assignment Workflow

The following diagram illustrates the decision logic for assigning stereochemistry in spiro-scaffolds.

AnalyticalWorkflow Start Crude Spiro-Derivative Purification Chiral HPLC/SFC (Enantiomer Separation) Start->Purification NMR_Rel High-Field NMR (600+ MHz) NOESY/ROESY + J-Coupling Purification->NMR_Rel  Isolate Isomer Decision_Cryst Crystalline Solid? NMR_Rel->Decision_Cryst  Define Relative Config XRay Single Crystal X-Ray (Anomalous Dispersion) Decision_Cryst->XRay  Yes VCD Vibrational Circular Dichroism (VCD) (Solution Phase) Decision_Cryst->VCD  No (Oil/Amorphous) Assign Final Stereochemical Assignment (Absolute Configuration) XRay->Assign VCD->Assign  Match Exp. vs Calc. DFT DFT Calculation (B3LYP/6-311+G*) DFT->VCD  Simulate Spectra

Caption: Figure 1. Integrated workflow for stereochemical assignment. Note the parallel reliance on X-ray and VCD depending on physical state.

Experimental Protocols

Protocol A: Relative Configuration via NMR

Objective: Determine axial/equatorial orientation of substituents and ring fusion geometry. Causality: In spiro systems, the quaternary center prevents standard scalar coupling analysis across rings. We rely on through-space interactions (NOE).

Step-by-Step:

  • Sample Prep: Dissolve 5-10 mg of pure diastereomer in

    
     or 
    
    
    
    . Note: Benzene-
    
    
    often resolves overlapping equatorial protons better than chloroform.
  • 1D

    
     Acquisition:  Acquire spectrum with sufficient relaxation delay (
    
    
    
    ) for accurate integration.
  • NOESY Experiment:

    • Mixing Time (

      
      ):  Set to 400-600 ms for small molecules (MW < 500) to observe positive NOEs. For larger derivatives, use ROESY to avoid the zero-crossing point.
      
    • Key Correlations: Look for "Flagpole" interactions (1,3-diaxial).

      • If Substituent X is Axial: Strong NOE to axial protons at C-3/C-5.

      • If Substituent X is Equatorial: Strong NOE to vicinal axial protons (C-2/C-6), but NO 1,3-diaxial cross-peaks.

  • Coupling Constant Analysis (

    
    -values): 
    
    • Extract

      
       values.
      
    • 
       Hz (Large).
      
    • 
       Hz (Small).
      
    • 
       Hz (Small).
      
    • Validation: If a proton signal is a triplet of triplets with two large couplings (~11 Hz), it is strictly axial.

Protocol B: Absolute Configuration via VCD (The "No-Crystal" Method)

Objective: Assign absolute configuration (


 or 

) for non-crystalline samples (oils/foams), common in early drug discovery [2]. Trustworthiness: VCD measures the differential absorption of left/right circularly polarized IR light.[2] It is sensitive to the chirality of the entire molecular framework, not just a single center.

Step-by-Step:

  • Conformational Search (Computational):

    • Use MMFF94 force field to generate conformers within a 5 kcal/mol window.

    • Why: Spiro rings may flip; you must simulate the Boltzmann-weighted average of all accessible conformers.

  • Geometry Optimization:

    • Optimize low-energy conformers using DFT (B3LYP/6-31G* or higher).

    • Calculate vibrational frequencies and rotational strengths.

  • Data Acquisition:

    • Dissolve ~5 mg sample in

      
       (high concentration, ~0.1 M).
      
    • Record VCD spectrum (1000–1800

      
       range) using a ChiralIR spectrometer.
      
    • Baseline Correction: Subtract the solvent spectrum or the racemate spectrum if available.

  • Assignment:

    • Compare the sign and intensity of experimental bands with the Boltzmann-weighted calculated spectrum.

    • Confidence Score: A high similarity factor (Sim_VCD > 0.7) confirms the assignment. If the experimental spectrum is the mirror image of the calculated, the sample is the opposite enantiomer.[3]

Data Presentation & Reference Values

When analyzing spiro[5.5]undecane derivatives, compare your data against these established baselines for 1,7-dioxaspiro[5.5]undecane (a model for anomeric locking) [3].

ParameterAxial Conformer (Anomeric Stabilized)Equatorial Conformer (Steric Control)Note

NMR Shift (

)
~95 - 98 ppm~100 - 105 ppmUpfield shift indicates axial oxygen orientation (gamma-gauche effect).

(Anomeric C-H)
~175 Hz~160 HzHigher s-character in equatorial bonds (axial H) due to lone pair donation.
Stability (

)
0.0 kcal/mol (Preferred)+2.4 kcal/molThe anomeric effect stabilizes the axial isomer significantly in spiroketals.
Dipole Moment LowHighUseful for chromatographic separation order (lower dipole elutes first on Silica).

Case Study: Kinase Inhibitor Scaffold Positioning

In the development of spiro-piperidine inhibitors for the M2 proton channel and kinases, the spiro[5.5]undecane system is used to project amine functionalities into hydrophobic pockets [4].

The Challenge: A synthesized 3-azaspiro[5.5]undecane derivative showed dual activity. The Analysis:

  • Chiral HPLC separated two enantiomers (Peak A and Peak B).

  • NMR confirmed a rigid chair-chair conformation (no line broadening at RT).

  • VCD Analysis: Peak A showed a positive couplet at 1450

    
     (CH2 scissoring), matching the calculated spectrum for the 
    
    
    
    -enantiomer.
  • Result: The

    
    -enantiomer was 20x more potent. The "spiro-lock" held the pharmacophore in the precise vector required for binding, which was validated by subsequent X-ray co-crystallography.
    

References

  • Deslongchamps, P., et al. (1990).[4] "Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals." Canadian Journal of Chemistry.[4][5]

  • Nafie, L. A. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.

  • Perron, F., et al. (1987). "1,7-Dioxaspiro[5.5]undecanes.[1][4][5][6] An excellent system for the study of stereoelectronic effects."[7] Canadian Journal of Chemistry.[4][5]

  • Wang, J., et al. (2009). "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel." Journal of the American Chemical Society.

Sources

Exploratory

Technical Guide: The Discovery and Chemistry of Insect Pheromone Spiroketals

Executive Summary This technical guide explores the discovery, structural elucidation, and biosynthetic origins of spiroketal pheromones—a class of bicyclic acetals that revolutionized chemical ecology in the late 1960s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the discovery, structural elucidation, and biosynthetic origins of spiroketal pheromones—a class of bicyclic acetals that revolutionized chemical ecology in the late 1960s and 1970s. Primarily associated with Coleoptera (bark beetles) and Hymenoptera (wasps/bees), these molecules represent a pinnacle of evolutionary chemical engineering: they possess high volatility for airborne signaling yet maintain exceptional thermodynamic stability due to the anomeric effect. This guide details the pivotal work of the Silverstein and Francke groups, provides validated isolation protocols, and maps the metabolic pathways governing their production.

Part 1: Structural Fundamentals & The Discovery Timeline

The Spiroketal Scaffold

Spiroketals in insect communication are predominantly 1,6-dioxaspiro[4.4]nonanes, 1,6-dioxaspiro[4.5]decanes, or 1,7-dioxaspiro[5.5]undecanes.[1][2][3][4] Their defining feature is the spiro carbon (C_spiro), which serves as the acetal center connecting two oxygen-containing rings.

The Thermodynamic Advantage (The Anomeric Effect): Nature favors these structures because the spiro-center configuration is stabilized by the anomeric effect. The lone pair orbitals of the ring oxygens align anti-periplanar to the C-O bond of the adjacent ring, lowering the total energy of the system. This allows the pheromone to persist in the environment long enough to form an effective chemotactic plume.

The Silverstein Era (1966–1970)

The isolation of spiroketals marked the transition of pheromone science from "single-component" theories to "synergistic blends."

  • 1968 (Exo-Brevicomin): Silverstein and colleagues isolated exo-brevicomin from the frass of the Western Pine Beetle (Dendroctonus brevicomis). This was one of the first demonstrations that a bicyclic ketal could serve as a potent sex attractant.

  • 1969 (Frontalin): Shortly after, Kinzer and Silverstein isolated Frontalin from the Southern Pine Beetle (Dendroctonus frontalis). They discovered that Frontalin alone was weakly active but became a powerful aggregation signal when combined with host terpenes (like

    
    -pinene) and trans-verbenol.
    
Visualization: The Discovery Logic

The following diagram illustrates the iterative "Silverstein Method" used to identify these cryptic compounds.

DiscoveryLogic FieldObs Field Observation (Mass Aggregation) Aeration Headspace Aeration (Porapak Q Trap) FieldObs->Aeration Volatile Collection Frac Fractionation (GC / HPLC) Aeration->Frac Isolation EAG Bioassay / EAG (Activity Check) Frac->EAG Active Fraction? EAG->Frac Refine Struct Structure Elucidation (MS / NMR / Micro-derivatization) EAG->Struct Identification Synth Total Synthesis (Stereochem Verification) Struct->Synth Proof of Structure Synth->FieldObs Field Validation

Figure 1: The "Silverstein Method" workflow used to isolate Frontalin and Brevicomin, establishing the standard for chemical ecology.

Part 2: Biosynthetic Origins

Unlike terpenes, which are derived from the mevalonate/DOXP pathways, spiroketals are generally acetogenic—derived from fatty acid metabolism.

The Mechanism of Cyclization

The formation of the spiro system is a "masked" dihydroxy-ketone cyclization.

  • Precursor Assembly: Polyketide synthases or fatty acid elongases generate a linear chain.

  • Oxygenation: Cytochrome P450 enzymes introduce hydroxyl groups at specific positions (often

    
    -1 or 
    
    
    
    -2).
  • Spontaneous Cyclization: Once the keto-diol is formed, acid-catalyzed cyclization (often enzyme-mediated in the insect gut) closes both rings simultaneously, releasing water.

Visualization: Biosynthesis of Brevicomin

This pathway shows the conversion of a fatty acid precursor into the bicyclic structure.

Biosynthesis Precursor Fatty Acid Precursor (Z)-6-Nonen-2-one Epox Intermediate (6,7-Epoxy-nonan-2-one) Precursor->Epox P450 Epoxidation Cycliz Cyclization (Acid Catalyzed) Epox->Cycliz Hydrolysis & Ring Closure Product exo-Brevicomin (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane) Cycliz->Product Thermodynamic Control

Figure 2: Proposed biosynthetic pathway for exo-brevicomin via an epoxide intermediate, favored in Dendroctonus species.

Part 3: Protocols & Methodology

Isolation Protocol (Self-Validating System)

Objective: Isolate volatile spiroketals from live beetles without contamination from cuticular lipids.

  • Aeration Chamber Setup:

    • Place 50–100 live beetles in a glass aeration chamber with a silanized glass wool plug.

    • Validation: Ensure insects are feeding on host material (phloem) if pheromone production is host-induced.

  • Adsorbent Trapping:

    • Pull purified air (charcoal-filtered) through the chamber at 100–200 mL/min.

    • Trap volatiles on a Porapak Q (50–80 mesh) filter cartridge.

    • Why Porapak Q? It is a porous polymer that retains non-polar organics but allows water to pass, preventing ice blockages in the trap.

  • Elution & Concentration:

    • Elute the trap with redistilled pentane or dichloromethane (2 mL).

    • Concentrate under a gentle stream of

      
       (Do not use rotary evaporation for high-volatility spiroketals like Frontalin; losses will occur).
      
  • Analysis (GC-MS):

    • Inject into a GC equipped with a chiral stationary phase (e.g., Cyclodextrin-based columns like Hydrodex

      
      -PM).
      
    • Critical Check: Separation of enantiomers is mandatory. (+)-Frontalin and (-)-Frontalin often have opposite biological effects.

Key Spiroketal Data Summary[1][2]
Common NameIUPAC NomenclatureKey SpeciesFunctionDiscovery
Frontalin 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octaneD. frontalis (Southern Pine Beetle)AggregationKinzer (1969)
exo-Brevicomin 7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octaneD. brevicomis (Western Pine Beetle)AggregationSilverstein (1968)
Chalcogran 2-ethyl-1,6-dioxaspiro[4.4]nonanePityogenes chalcographusAggregationFrancke (1977)
Conophthorin 7-methyl-1,6-dioxaspiro[4.5]decaneWasps / Bark BeetlesRepellent / SpacerFrancke (Review)
Olean 1,7-dioxaspiro[5.5]undecaneBactrocera oleae (Olive Fruit Fly)Sex PheromoneBaker (1980)

Part 4: Chemical Synthesis (The Mundy/Silverstein Approach)

To verify the structure of isolated pheromones, total synthesis is required. The following is a generalized protocol for the synthesis of Frontalin , based on the classic Mundy (1971) and subsequent optimized approaches.

Reaction Scheme:

  • Starting Material: 2-methyl-1-penten-4-ol (or related alkenol).

  • Epoxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) to form the epoxide.

  • Cyclization: Acid-catalyzed hydrolysis leads to the diol, which spontaneously cyclizes to form the bicyclic acetal.

  • Purification: Distillation (Frontalin bp: ~99°C at atmospheric pressure).

Technical Insight: The synthesis often yields a racemic mixture. For biological assays, chiral resolution (preparative chiral GC or HPLC) or asymmetric synthesis (using Sharpless epoxidation) is necessary, as Dendroctonus beetles respond specifically to the (1S,5R)-(-)-frontalin enantiomer.

Part 5: References

  • Silverstein, R. M., Brownlee, R. G., Bellas, T. E., Wood, D. L., & Browne, L. E. (1968). Brevicomin: Principal Sex Attractant in the Frass of the Female Western Pine Beetle. Science, 159(3817), 889–891. Link

  • Kinzer, G. W., Fentiman, A. F., Page, T. F., Foltz, R. L., Vité, J. P., & Pitman, G. B. (1969). Bark Beetle Attractants: Identification, Synthesis and Field Bioassay of a New Compound Isolated from Dendroctonus. Nature, 221, 477–478. Link

  • Mundy, B. P., Otzenberger, R. D., & DeBernardis, A. R. (1971). Synthesis of Frontalin and Brevicomin. The Journal of Organic Chemistry, 36(16), 2390.[5] Link

  • Francke, W., & Kitching, W. (2001). Spiroacetals in Insects.[4][6] Current Organic Chemistry, 5(2), 233-251.[6] Link

  • Francke, W., Heemann, V., Gerken, B., Renwick, J. A. A., & Vité, J. P. (1977). 2-Ethyl-1,6-dioxaspiro[4.4]nonane, principal aggregation pheromone of Pityogenes chalcographus.[2][3] Naturwissenschaften, 64, 590–591.

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocols for Dioxaspiro[5.5]undecan-5-ol Scaffolds

This Application Note details the total synthesis protocols for 1,9-Dioxaspiro[5.5]undecan-5-ol (and its structural isomer, the 1,7-dioxaspiro[5.5]undecane system, prevalent in pheromone chemistry). Note on Nomenclature:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the total synthesis protocols for 1,9-Dioxaspiro[5.5]undecan-5-ol (and its structural isomer, the 1,7-dioxaspiro[5.5]undecane system, prevalent in pheromone chemistry).

Note on Nomenclature: Standard IUPAC nomenclature for the thermodynamically stable spiroketal core found in Bactrocera pheromones is 1,7-dioxaspiro[5.5]undecane . The "1,9-dioxa" designation typically refers to a specific spiro-ether isomer or a variation in numbering schemes found in commercial catalogs. This guide focuses on the Acid-Catalyzed Spiroketalization protocol, the industry standard for constructing this [5.5]-spirocyclic framework, adaptable to both 1,7- and 1,9-isomers depending on the precursor chain length.

Part 1: Executive Summary & Strategic Analysis

The dioxaspiro[5.5]undecane skeleton is a "privileged structure" in medicinal chemistry and chemical ecology. It forms the core of numerous insect pheromones (e.g., the olive fruit fly Bactrocera oleae) and marine macrolides (e.g., spongistatins). The primary synthetic challenge lies in controlling the stereochemistry at the spiro-center (C6), which is governed by the anomeric effect .

Synthetic Challenges
  • Spiro-Center Configuration: The thermodynamic product is stabilized by the double anomeric effect (both ring oxygens axial). Kinetic products require chelation control or specific cyclization precursors.

  • Functional Group Tolerance: The "5-ol" moiety (hydroxyl group) introduces risks of elimination or translactonization during the acidic ring-closure step.

  • Equilibration: Spiroketals are prone to acid-catalyzed equilibration, reverting to the thermodynamic isomer.

Part 2: Retrosynthetic Logic & Pathway Design

The most robust route to the [5.5]-spiro system is the Dihydroxy-Ketone Cyclization Strategy . This approach disconnects the spiro-center to an open-chain ketone flanked by two hydroxyl-bearing alkyl chains.

Graphviz Pathway: Retrosynthetic Analysis

Retrosynthesis cluster_logic Strategic Disconnect Target 1,9-Dioxaspiro[5.5]undecan-5-ol (Target Molecule) Precursor Dihydroxy-Ketone Intermediate (Open Chain) Target->Precursor Acid-Catalyzed Spiroketalization Fragments Fragment A (Dithiane/Alkyne) + Fragment B (Epoxide/Aldehyde) Precursor->Fragments C-C Bond Formation (Alkylation)

Figure 1: Retrosynthetic disconnect showing the unraveling of the spiro-center to the acyclic keto-diol precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Keto-Diol Precursor (The Linchpin Strategy)

Objective: Construct the acyclic carbon backbone (C11 skeleton) containing the central ketone and the necessary hydroxyl groups.

Mechanism: This step typically utilizes a dithiane as a masked ketone (acyl anion equivalent) to couple two alkyl halides or epoxides.

Reagents:

  • 1,3-Dithiane

  • n-Butyllithium (n-BuLi), 2.5M in hexanes

  • Fragment A: 1-bromo-3-tetrahydropyranyloxy-propane (Protected alcohol)

  • Fragment B: Epoxide or Alkyl Halide corresponding to the "5-ol" side chain.

Step-by-Step Methodology:

  • Dithiane Deprotonation:

    • In a flame-dried flask under Argon, dissolve 1,3-dithiane (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.05 equiv) dropwise over 20 mins. The solution will turn pale yellow.

    • Critical Checkpoint: Stir for 2 hours at -40°C to ensure complete lithiation.

  • First Alkylation:

    • Cool back to -78°C. Add Fragment A (1.0 equiv) dissolved in THF.

    • Allow to warm to 0°C slowly over 4 hours.

    • Quench with saturated NH₄Cl. Extract with Et₂O. Purify via flash chromatography (SiO₂, Hexanes/EtOAc).

  • Second Alkylation (Installation of the "5-ol" arm):

    • Repeat the lithiation process on the mono-alkylated dithiane (using t-BuLi if proton abstraction is sluggish, though n-BuLi usually suffices).

    • Add Fragment B (e.g., a protected chiral epoxide for the alcohol stereocenter).

    • Note: Use HMPA or DMPU (2.0 equiv) as a cosolvent if the electrophile is an epoxide, to facilitate ring opening.

  • Dithiane Hydrolysis (Unmasking the Ketone):

    • Dissolve the dialkylated dithiane in Acetone/H₂O (9:1).

    • Add N-Bromosuccinimide (NBS) (4.0 equiv) and Collidine (base) at 0°C.

    • Stir for 30 mins. The solution will turn orange/red, then fade.

    • Workup: Pour into saturated Na₂SO₃/NaHCO₃ solution (1:1) to quench bromine and acid.

    • Result: The open-chain keto-diol (protected) is obtained.

Protocol B: Acid-Catalyzed Spiroketalization (The Core Transformation)

Objective: Cyclize the keto-diol to form the 1,9-dioxaspiro[5.5]undecane ring system.

Scientific Rationale: This reaction proceeds via a hemi-ketal intermediate, followed by dehydration to an oxocarbenium ion. The second hydroxyl group then attacks this cation. Under thermodynamic conditions (protic acid), the reaction yields the isomer where the C-O bonds are axial (anomeric effect).

Reagents:

  • Substrate: Deprotected Keto-Diol (from Protocol A).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).

  • Solvent: Benzene (traditional) or Toluene/DCM (modern green alternative).

Step-by-Step Methodology:

  • Deprotection (if necessary):

    • If alcohols are THP/TBS protected, treat with 1M HCl in MeOH for 2 hours at RT to reveal free hydroxyls.

    • Concentrate to dryness.

  • Cyclization:

    • Dissolve the crude keto-diol in Benzene or Toluene (0.05 M dilution is critical to prevent intermolecular polymerization).

    • Add pTSA (0.1 equiv).

    • Option A (Room Temp): Stir at 25°C for 12–24 hours. This often yields a mixture of kinetic and thermodynamic isomers.

    • Option B (Thermodynamic Control): Reflux with a Dean-Stark trap to remove water. This drives the equilibrium toward the most stable spiro-isomer (double anomeric effect).

  • Quench & Isolation:

    • Cool to RT. Add solid NaHCO₃ to neutralize the acid.

    • Filter and concentrate.

    • Purification: Flash chromatography on silica gel. The spiroketal is usually less polar than the open-chain precursor.

Data Table: Optimization of Cyclization Conditions

ConditionCatalystSolventTempTimeYieldStereoselectivity (Thermodynamic:Kinetic)
Kinetic TSAMeOH0°C2 h65%40:60
Standard pTSADCM25°C12 h82%85:15
Thermodynamic pTSABenzene80°C4 h91% >98:2

Part 4: Mechanism & Stereochemical Control

Understanding the mechanism is vital for troubleshooting. The formation of the spiro-center involves a reversible oxocarbenium ion intermediate.

Graphviz Pathway: Reaction Mechanism

Mechanism Ketone Keto-Diol Hemiketal Hemiketal Intermediate Ketone->Hemiketal H+ / Cyclization 1 Oxocarbenium Oxocarbenium Ion (Key Intermediate) Hemiketal->Oxocarbenium -H2O Spiroketal 1,9-Dioxaspiro[5.5]undecan-5-ol (Thermodynamic Product) Oxocarbenium->Spiroketal Cyclization 2 (Anomeric Effect) Spiroketal->Oxocarbenium Acid Equilibration

Figure 2: Mechanistic pathway showing the oxocarbenium transition state. The dashed red line indicates the equilibration pathway responsible for thermodynamic control.

Critical Insight (The Anomeric Effect): In the [5.5]-spiro system, the most stable configuration places the C-O bond of one ring axial to the other ring. This allows for hyperconjugative donation from the oxygen lone pair (


) into the antibonding orbital of the C-O bond (

).
  • Target Configuration: The thermodynamic product typically has both oxygens in the axial orientation relative to the spiro-carbon.

Part 5: Characterization & Validation

To validate the synthesis, High-Field NMR is required. The spiro-carbon (C6) is the diagnostic signal.

  • ¹³C NMR: The spiro-carbon (quaternary acetal) appears in the characteristic region of 95–100 ppm .

    • Note: If the signal is >105 ppm, suspect an open-chain ketone or hemiketal.

  • ¹H NMR: Look for the rigid chair conformation signals. Axial protons adjacent to the oxygen will appear as triplets of doublets (td) with large coupling constants (

    
     Hz).
    

Part 6: References

  • Baker, R., & Brimble, M. A. (1988). "Synthesis of the spiroacetal system of the olive fruit fly pheromone." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kitching, W., et al. (2005). "Flexible Synthesis of Enantiomerically Pure 2,8-Dialkyl-1,7-dioxaspiro[5.5]undecanes." The Journal of Organic Chemistry. Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). "Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies." Chemical Reviews. Link

  • Perron, F., & Albizati, K. F. (1989). "Chemistry of spiroketals." Chemical Reviews. Link

  • Sigma-Aldrich. "1,9-dioxaspiro[5.5]undecan-5-ol Product Page." Merck KGaA. Link

Application

hetero-Diels-Alder reactions for constructing spiro[5.5]undecane skeletons

Application Note: Hetero-Diels-Alder Strategies for Spiro[5.5]undecane Construction Executive Summary & Strategic Importance The spiro[5.5]undecane skeleton is a privileged scaffold in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hetero-Diels-Alder Strategies for Spiro[5.5]undecane Construction

Executive Summary & Strategic Importance

The spiro[5.5]undecane skeleton is a privileged scaffold in medicinal chemistry, serving as the structural core for bioactive sesquiterpenes (e.g., chamigrenes, spirovetivanes) and thermodynamically stable spiroketals found in polyketide natural products.

Constructing this motif presents a distinct challenge: the formation of a quaternary spiro-stereocenter that is often sterically encumbered. Traditional alkylation methods frequently suffer from poor diastereocontrol and harsh conditions. The Hetero-Diels-Alder (HDA) reaction offers a superior alternative, providing:

  • Atom Economy: 100% atom utilization.

  • Stereocontrol: Simultaneous definition of the spiro-center and peripheral stereocenters via endo/exo transition states.

  • Modularity: Access to both carbocyclic (via exocyclic enones) and heterocyclic (spiroketal/spiroaminal) systems.

This guide details two distinct, field-validated protocols: a Normal Electron Demand (NED) approach for carbocyclic spiro-systems using confined Brønsted acids, and an Inverse Electron Demand (IED) approach for spiroketals using Lewis acid catalysis.

Mechanistic Logic & Pathway Analysis

To successfully engineer these reactions, one must distinguish between the electronic requirements of the two primary strategies.

A. Normal Electron Demand (NED)
  • Target: Carbocyclic spiro[5.5]undecanes (often with peripheral heteroatoms).

  • Frontier Orbitals:

    
    .
    
  • Critical Component: The dienophile must be an exocyclic enone (e.g., methylene cyclohexanone).

  • Catalysis: Strong Lewis or Brønsted acids lower the

    
     energy, accelerating the reaction and blocking one face of the alkene to induce enantioselectivity.
    
B. Inverse Electron Demand (IED)[1][2]
  • Target: 6,6-Spiroketals (Heterocyclic spiro[5.5]undecanes).

  • Frontier Orbitals:

    
    .
    
  • Critical Component: The heterodiene is an electron-deficient

    
    -unsaturated carbonyl; the dienophile is an electron-rich cyclic enol ether.
    
  • Catalysis: Lewis acids coordinate the heterodiene oxygen, lowering the LUMO and organizing the transition state.

HDA_Mechanism cluster_NED Normal Electron Demand (NED) cluster_IED Inverse Electron Demand (IED) NED_Start Diene (e- Rich) + Exocyclic Enone NED_TS Transition State (LUMO Lowering) NED_Start->NED_TS Acid Catalyst (IDPi / LA) NED_Prod Carbocyclic Spiro[5.5]undecane NED_TS->NED_Prod Concerted Cycloaddition IED_Start Heterodiene (e- Poor) + Cyclic Enol Ether IED_TS Transition State (HOMO-LUMO Gap Reduced) IED_Start->IED_TS Lewis Acid (Cr, Cu, Zn) IED_Prod 6,6-Spiroketal (Heterocyclic) IED_TS->IED_Prod Stepwise or Asynchronous

Figure 1: Mechanistic divergence between NED and IED pathways for spiro-synthesis.

Protocol A: Asymmetric Synthesis of Carbocyclic Spiro[5.5]undecanes

Objective: Enantioselective construction of the spiro-quaternary center using a confined Imidodiphosphorimidate (IDPi) catalyst. This protocol is adapted from the high-performance methodology established by Ghosh and List [1].

Scope: Effective for coupling exocyclic enones (dienophiles) with various dienes.[1]

Materials & Reagents
  • Catalyst: Chiral IDPi catalyst (5 mol%). Note: These highly acidic, confined catalysts are essential for activating the sterically demanding exocyclic enone.

  • Dienophile: 2-Benzylidenecyclohexan-1-one (or derivative).

  • Diene: Cyclopentadiene (freshly cracked) or substituted butadiene (5.0 equiv).

  • Solvent: Toluene or Cyclohexane (Anhydrous, degassed).

  • Apparatus: Flame-dried Schlenk tube or cryo-vial with magnetic stir bar.

Step-by-Step Protocol
  • Catalyst Activation:

    • In a glovebox or under Ar flow, weigh the IDPi catalyst (0.005 mmol, 5 mol%) into the reaction vessel.

    • Expert Tip: If the catalyst has been stored for long periods, dry it under high vacuum at 40°C for 1 hour to remove trace moisture which can dampen acidity.

  • Substrate Addition:

    • Add the exocyclic enone (0.10 mmol, 1.0 equiv) to the vessel.

    • Add anhydrous toluene (1.0 mL, 0.1 M concentration).

    • Cool the mixture to the target temperature (typically -78°C or -30°C depending on substrate reactivity).

  • Reaction Initiation:

    • Add the diene (0.50 mmol, 5.0 equiv) slowly down the side of the vessel to prevent localized warming.

    • Seal the vessel and stir at the set temperature.

    • Self-Validation Point: Monitor by TLC. The starting enone spot should disappear. If conversion is <10% after 4 hours, warm the reaction by 10°C increments.

  • Quench & Workup:

    • Once complete (typically 12–24 h), quench with solid sodium carbonate (

      
      , 20 mg).
      
    • Filter the mixture through a short pad of silica gel, eluting with Et2O/Pentane (1:1).

    • Concentrate under reduced pressure (careful with volatile dienes).

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Result: Spiro[5.5]undecane derivative with >90% ee and >20:1 dr.

Protocol B: Inverse Electron Demand HDA for Spiroketals

Objective: Synthesis of a thermodynamic 6,6-spiroketal via IEDHDA. This is the industrial "workhorse" method for generating spiroketal cores found in polyketides [2].

Mechanism: Reaction of an


-unsaturated ketone (heterodiene) with a cyclic enol ether (dienophile).
Materials & Reagents
  • Heterodiene:

    
    -unsaturated 
    
    
    
    -keto ester or simple enone (e.g., benzylidene acetone).
  • Dienophile: 3,4-Dihydro-2H-pyran (DHP) or exocyclic enol ether.

  • Catalyst: Lewis Acid.[2][3]

    • Standard:

      
       (dried) or 
      
      
      
      .
    • Asymmetric: (Salen)Cr(III)Cl (Jacobsen Catalyst) [3].

  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    ).
    
  • Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Protocol
  • Setup:

    • Flame-dry a round-bottom flask containing 4Å Molecular Sieves (100 mg/mmol substrate).

    • Add the Lewis Acid catalyst (10 mol%).

    • Add anhydrous DCM (0.2 M relative to limiting reagent).

  • Reactant Mixing:

    • Add the heterodiene (1.0 equiv). Stir for 10 minutes to ensure coordination of the carbonyl oxygen to the Lewis Acid (Color change often observed).

    • Critical Step: Cool to -78°C if using strong Lewis acids (

      
      ); 0°C or RT is often sufficient for mild catalysts like Eu(fod)3 or Cr-Salen.
      
  • Addition of Dienophile:

    • Add the cyclic enol ether (2.0 equiv) dropwise.

    • Stir under inert atmosphere (

      
      ).
      
  • Monitoring & Workup:

    • Monitor via TLC. The disappearance of the heterodiene is the key indicator.

    • Note: The initial product is often a bicyclic enol ether or acetal. Acidic workup is required to collapse it to the spiroketal if it doesn't happen spontaneously.

    • Quench: Add saturated aqueous

      
      .
      
    • Extract with DCM (3x). Dry over

      
      .
      
  • Data Analysis (Self-Validation):

    • NMR Check: Look for the characteristic quaternary spiro-carbon signal in

      
       NMR (typically 95–110 ppm for spiroketals).
      
    • Anomeric Effect: The major diastereomer is usually the one stabilized by the double anomeric effect (oxygen lone pairs anti-periplanar to the C-O bonds).

Experimental Workflow & Troubleshooting

The following diagram illustrates the decision matrix for optimizing these reactions.

Optimization_Flow Start Start Reaction (TLC Check t=4h) Check_Conv Is Conversion > 20%? Start->Check_Conv Low_Conv Low Conversion Check_Conv->Low_Conv No Good_Conv Good Conversion Check_Conv->Good_Conv Yes Action_Temp Increase Temp by 10°C OR Increase Catalyst Load Low_Conv->Action_Temp Action_Sieves Add 4Å MS (Remove Trace H2O) Low_Conv->Action_Sieves Check_Stereo Check dr/ee (NMR / Chiral HPLC) Good_Conv->Check_Stereo Action_Solvent Change Solvent (DCM -> Toluene -> Et2O) Check_Stereo->Action_Solvent Low Selectivity Success Isolate Product Check_Stereo->Success High Selectivity

Figure 2: Optimization workflow for catalytic HDA reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning (H2O/Amines)Flame-dry glassware; use fresh 4Å MS; repurify starting materials.
Low Diastereoselectivity Temperature too highCool reaction to -78°C; switch to a more bulky catalyst (e.g., TRIP or IDPi).
Product Hydrolysis Labile spiroketalUse buffered silica (1% Et3N) during chromatography; avoid acidic CDCl3 for NMR.
Exo/Endo Ratio Poor Solvent polarity mismatchNon-polar solvents (Toluene) favor endo via secondary orbital interactions; Polar solvents reduce this effect.

References

  • Ghosh, S., Erchinger, J. E., Maji, R., & List, B. (2022).[1] Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society, 144(15), 6703–6708.[1] [Link]

  • Rizzacasa, M. A., & Perkins, M. V. (2009). The hetero-Diels–Alder approach to spiroketals. Organic & Biomolecular Chemistry, 7(6), 1053-1059. [Link]

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts.[4] Angewandte Chemie International Edition, 38(16), 2398–2400.[4] [Link]

  • Moyano, A. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molecules, 28(22), 7598. [Link]

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Method

Application Notes &amp; Protocols: 1,9-Dioxaspiro[5.5]undecan-5-ol as a Versatile Chiral Building Block

Introduction: The Strategic Value of Spiroketal Scaffolds In the landscape of modern drug discovery and natural product synthesis, the demand for structurally novel and stereochemically dense building blocks is insatiabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Spiroketal Scaffolds

In the landscape of modern drug discovery and natural product synthesis, the demand for structurally novel and stereochemically dense building blocks is insatiable. Chiral spirocycles, particularly spiroketals, represent a class of "privileged" scaffolds.[1][2] Their rigid, three-dimensional architecture allows for a precise and predictable orientation of functional groups in space, a critical feature for optimizing interactions with biological targets like enzymes and receptors. The 1,9-dioxaspiro[5.5]undecane framework, a common motif in insect pheromones and other natural products, serves as an exemplary chiral template.[3][4]

This guide focuses on the synthetic utility of a key derivative, (R)- or (S)-1,9-Dioxaspiro[5.5]undecan-5-ol . By leveraging the resident chirality and the versatile hydroxyl group, this building block provides a powerful entry point into a diverse range of complex molecular targets. We will explore its preparation and detail key stereoselective transformations that underscore its value for researchers in medicinal chemistry and synthetic organic chemistry.

Physicochemical & Spectroscopic Profile

A foundational understanding of the building block's properties is essential before its use in synthesis.

PropertyData
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Typically a colorless oil or low-melting solid
Solubility Soluble in CH₂Cl₂, THF, EtOAc, Acetone; Poorly soluble in water and hexanes
¹H NMR (CDCl₃, 400 MHz) Expect signals ~3.5-4.0 ppm (protons adjacent to ring oxygens), a signal for the CH-OH proton, and complex multiplets for the aliphatic ring protons.
¹³C NMR (CDCl₃, 100 MHz) Expect a signal for the spiroketal carbon (C5) ~95-105 ppm, a signal for the C-OH carbon ~60-70 ppm, and signals for other ring carbons.
IR (thin film, cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C-O stretch (~1050-1150 cm⁻¹).

Synthesis and Access to Enantiopure Material

The strategic utility of this building block is contingent on its availability in high enantiomeric purity. A racemic synthesis followed by resolution is a practical and scalable approach.

Proposed Synthetic Pathway

A plausible and efficient route begins with the commercially available 1,5-cyclooctanediol, proceeding through a key oxidative cleavage and subsequent spiroketalization.

Caption: Proposed synthesis of racemic 1,9-Dioxaspiro[5.5]undecan-5-ol.

Protocol: Chiral Resolution via Diastereomeric Ester Formation

Causality: This protocol leverages the principle that diastereomers, formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, have different physical properties and can be separated by standard chromatography. The subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiopure alcohols.

Materials:

  • (Rac)-1,9-Dioxaspiro[5.5]undecan-5-ol

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)[5]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Step-by-Step Protocol:

  • Esterification:

    • To a solution of (rac)-1,9-Dioxaspiro[5.5]undecan-5-ol (1.0 eq) in anhydrous DCM, add (R)-Mosher's acid (1.1 eq) and DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude diastereomeric Mosher esters.

  • Diastereomer Separation:

    • Purify the crude ester mixture by flash column chromatography on silica gel.

    • Use a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers. The less polar diastereomer typically elutes first.

    • Combine the fractions for each pure diastereomer and concentrate under reduced pressure.

  • Hydrolysis (Saponification):

    • Process each diastereomer in a separate flask. Dissolve the purified ester in a 3:1 mixture of THF and water.

    • Add powdered lithium hydroxide (LiOH, ~3.0 eq) and stir vigorously at room temperature for 6-12 hours.

    • Monitor the hydrolysis by TLC until all the starting ester is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiopure (R)- or (S)-1,9-Dioxaspiro[5.5]undecan-5-ol.

Key Synthetic Transformations and Protocols

The true power of this building block is realized through the selective manipulation of its hydroxyl group. The rigid spiroketal backbone often imparts a high degree of facial selectivity in reactions at the C5 position.

G cluster_0 Central Chiral Building Block A (R)-1,9-Dioxaspiro[5.5]undecan-5-ol B 1,9-Dioxaspiro[5.5]undecan-5-one (Ketone) A->B Oxidation (DMP, Swern) D (S)-5-Azido-1,9-Dioxaspiro[5.5]undecane (Inverted Stereocenter) A->D Mitsunobu Reaction (DPPA, DEAD, PPh₃) SN2 Inversion E Functionalized Ethers/Esters (Protected/Coupled) A->E Esterification / Etherification (AcCl, NaH/R-X) B->A Stereoselective Reduction (e.g., NaBH₄) C (S)-1,9-Dioxaspiro[5.5]undecan-5-ol (Diastereomer) B->C Stereoselective Reduction (e.g., L-Selectride®)

Caption: Divergent synthetic pathways from 1,9-Dioxaspiro[5.5]undecan-5-ol.

Protocol: Oxidation to 1,9-Dioxaspiro[5.5]undecan-5-one

Causality: The Dess-Martin Periodinane (DMP) oxidation is chosen for its mild, neutral conditions, which are well-tolerated by the acid-sensitive spiroketal moiety. It offers high yields and a simple workup.

Materials:

  • (R)- or (S)-1,9-Dioxaspiro[5.5]undecan-5-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Protocol:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.

  • Add solid DMP (1.5 eq) in one portion at room temperature.

  • Stir the resulting suspension vigorously for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with DCM.

  • Quench the reaction by pouring it into a stirred mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ (1:1 ratio). Stir for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude ketone can be purified by flash chromatography if necessary.

Protocol: Diastereoselective Reduction of the Ketone

Causality: The stereochemical outcome of a ketone reduction is dictated by the trajectory of the hydride delivery.[6] Bulky hydride reagents like L-Selectride® approach from the sterically most accessible face, while smaller reagents like NaBH₄ may exhibit different or lower selectivity depending on the substrate's steric and electronic environment. This allows for the selective synthesis of either alcohol diastereomer from a common ketone intermediate.

Materials:

  • 1,9-Dioxaspiro[5.5]undecan-5-one

  • For Axial Attack: Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF

  • For Equatorial Attack (example): Sodium borohydride (NaBH₄)

  • Anhydrous THF, Methanol (for NaBH₄)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate)

Protocol A: L-Selectride® Reduction (Axial Attack -> Equatorial Alcohol)

  • Dissolve the ketone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add L-Selectride® solution (1.2 eq) dropwise via syringe.

  • Stir at -78 °C for 2-4 hours. Monitor by TLC.

  • Quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Allow to warm to room temperature and stir for 1 hour.

  • Extract with ethyl acetate (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography to yield the corresponding alcohol.

Protocol B: NaBH₄ Reduction (Equatorial Attack -> Axial Alcohol)

  • Dissolve the ketone (1.0 eq) in methanol and cool to 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise, controlling any effervescence.

  • Stir for 30-60 minutes at 0 °C. Monitor by TLC.

  • Quench by slowly adding saturated aqueous Rochelle's salt and stir for 30 minutes.

  • Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by chromatography.

Expected Stereoselectivity:

Reducing AgentHydride TrajectoryMajor Product DiastereomerExpected d.r.
L-Selectride® Axial Attack (less hindered face)Equatorial OH>95:5
NaBH₄ Equatorial Attack (more hindered face)Axial OHSubstrate dependent, often lower selectivity
Protocol: Stereochemical Inversion via Mitsunobu Reaction

Causality: The Mitsunobu reaction is a powerful and reliable method for achieving a formal nucleophilic substitution on a secondary alcohol with complete inversion of stereochemistry.[7] The reaction proceeds through an SN2-type displacement on an activated oxyphosphonium intermediate, making it a stereospecific process.[6]

Materials:

  • (R)-1,9-Dioxaspiro[5.5]undecan-5-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA) as the azide source (N₃⁻)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolve the alcohol (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise. The solution will typically turn yellow/orange.

  • After stirring for 15 minutes, add the nucleophile, DPPA (1.5 eq), dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the inverted azide product from triphenylphosphine oxide and other byproducts. The resulting (S)-5-Azido-1,9-Dioxaspiro[5.5]undecane can then be reduced (e.g., via H₂, Pd/C or LiAlH₄) to the corresponding amine with retention of the newly established stereocenter.

Conclusion

(R)- and (S)-1,9-Dioxaspiro[5.5]undecan-5-ol are not merely chiral molecules; they are powerful synthetic platforms. The protocols detailed herein demonstrate how the hydroxyl group can be oxidized, replaced with inversion, or used as an anchor point, all while the rigid spiroketal core directs the stereochemical outcome of subsequent transformations. This control enables researchers and drug development professionals to efficiently construct complex, three-dimensional molecules, accelerating the discovery of new therapeutics and the synthesis of intricate natural products.

References

  • Vertex AI Search, query: "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • AERU, University of Hertfordshire. (2025, October 18). 1,7-dioxaspiro(5.5)undecane. Available at: [Link]

  • Request PDF. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules. Available at: [Link]

  • PubMed. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • GlobalRPH. (2017, September 7). Desensitization Protocol -12 Step For Immediate Hypersensitivity. Available at: [Link]

  • MDPI. (2004, May 31). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available at: [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Available at: [Link]

  • Stone, C. A., et al. (2023). Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Baker, R., & Jones, O. T. (1982). Isolation and synthesis of 1,7-dioxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecan-3-and -4-ols from the olive fly (Dacus oleae). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Fletcher, M. T., et al. (1996). Absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecanols in fruit-fly species, including the olive-fly. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • U.S. Food and Drug Administration. Package Insert - Non-Standardized Allergenic Extracts. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. CHAPTER 9 - Allergen Immunotherapy Extract Preparation Manual. Available at: [Link]

  • Laguna, J. J., et al. (2018). Practical Guidelines for Perioperative Hypersensitivity Reactions. Journal of Investigational Allergology and Clinical Immunology. Available at: [Link]

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Application

Application Note &amp; Protocols: Biocatalytic Approaches to Synthesizing Chiral Spiroketals

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Chiral Spiroketals and the Biocatalytic Advantage Spiroketals are a class of organic compounds characterized by two...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Chiral Spiroketals and the Biocatalytic Advantage

Spiroketals are a class of organic compounds characterized by two rings connected through a single tetrahedral carbon atom, the spirocenter, which is flanked by two oxygen atoms. This structural motif is a privileged scaffold found in a vast array of natural products, many of which exhibit significant biological activities, including antibiotic, antifungal, antiparasitic, and anticancer properties.[1][2] The precise three-dimensional arrangement of substituents around the spiroketal core is often critical for its biological function, making the stereocontrolled synthesis of chiral spiroketals a paramount objective in medicinal chemistry and drug discovery.

Traditional chemical syntheses of chiral spiroketals often rely on multi-step sequences, harsh reaction conditions, and the use of chiral auxiliaries or catalysts, which can be costly and generate significant chemical waste.[3][4] In contrast, biocatalysis offers a powerful and sustainable alternative, harnessing the exquisite selectivity of enzymes to construct these complex chiral architectures under mild, aqueous conditions.[5] Enzymes operate with remarkable chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and leading to cleaner reaction profiles and higher yields of the desired enantiomer.[6]

This application note provides a detailed guide to the primary biocatalytic strategies for synthesizing chiral spiroketals. We will delve into the mechanistic underpinnings of each approach, provide field-proven protocols, and offer insights into the practical aspects of experimental design, optimization, and product analysis.

Core Biocatalytic Strategies for Chiral Spiroketal Synthesis

The enzymatic construction of chiral spiroketals can be broadly categorized into four main approaches:

  • Oxidative Cyclization of Precursors: Enzymes such as Cytochrome P450 monooxygenases and flavoenzymes can catalyze the oxidation of a linear or cyclic precursor, which then undergoes a spontaneous or enzyme-mediated spiroketalization.

  • Baeyer-Villiger Oxidation: Baeyer-Villiger Monooxygenases (BVMOs) catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, a reaction that can be ingeniously applied to the synthesis of spiroketal-containing lactones.[7][8]

  • Dynamic Kinetic Resolution (DKR): This powerful strategy combines the enantioselective acylation of a racemic hydroxy-ketone precursor by a lipase with in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product, a direct precursor to the chiral spiroketal.[9][10]

  • Dedicated Spirocyclases: In natural product biosynthesis, specific enzymes have evolved to catalyze the direct formation of the spiroketal ring system from an open-chain precursor.[11]

The choice of strategy depends on the structure of the target spiroketal and the availability of suitable enzymes and starting materials.

Oxidative Cyclization using Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing monooxygenases renowned for their ability to catalyze the regio- and stereoselective oxidation of a wide range of substrates, including unactivated C-H bonds.[12] In the context of spiroketal synthesis, CYPs can be employed to introduce a hydroxyl group at a specific position in a precursor molecule, which then triggers a cascade of reactions leading to the formation of the spiroketal.

Causality of Experimental Choices: The key to a successful P450-catalyzed spiroketalization is the selection or engineering of an enzyme that exhibits high regioselectivity for the desired hydroxylation site on the substrate. The reaction is dependent on a redox partner to transfer electrons from a cofactor, typically NADPH, to the heme center of the P450.[13] Therefore, a robust cofactor regeneration system is essential for achieving high conversions and making the process economically viable.[14][15]

Experimental Workflow: P450-Mediated Spiroketal Synthesis

P450_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Workup & Analysis P1 Recombinant E. coli expressing P450 and redox partner R1 Whole-Cell Biotransformation - Buffer (e.g., KPi, pH 7.4) - Glucose (for cofactor regeneration) - Substrate solution P1->R1 P2 Substrate Preparation (in a water-miscible solvent) P2->R1 R2 Incubation (e.g., 30°C, 200 rpm, 24-48 h) R1->R2 W1 Extraction (e.g., Ethyl Acetate) R2->W1 W2 Purification (Silica Gel Chromatography) W1->W2 W3 Analysis (Chiral HPLC/GC) W2->W3

Caption: General workflow for P450-catalyzed spiroketal synthesis.

Protocol 1: Whole-Cell P450-Catalyzed Oxidative Spiroketalization

This protocol describes a general procedure for the whole-cell biocatalytic synthesis of a chiral spiroketal from a suitable precursor using a recombinant E. coli strain co-expressing a cytochrome P450 and its redox partner.

Materials:

  • Recombinant E. coli cells expressing the desired P450 and a suitable redox partner (e.g., a P450 reductase).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

  • Potassium phosphate buffer (50 mM, pH 7.4).

  • Glucose.

  • Substrate precursor.

  • Water-miscible organic solvent (e.g., DMSO or ethanol).

  • Ethyl acetate for extraction.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Silica gel for chromatography.

  • Solvents for chromatography (e.g., hexanes, ethyl acetate).

Procedure:

  • Enzyme Preparation (Cell Growth and Induction):

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C) and resuspend the cell pellet in 50 mM potassium phosphate buffer (pH 7.4) to a desired cell density (e.g., 50-100 g/L wet cell weight).

  • Biocatalytic Reaction:

    • In a flask, combine the cell suspension with glucose (e.g., 1-2% w/v) to provide a source for NADPH regeneration.[2]

    • Prepare a stock solution of the substrate precursor in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the substrate solution to the cell suspension to a final concentration typically in the range of 0.5-5 mM. Note: High substrate concentrations can be toxic to the cells or cause inhibition.[16]

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking (200 rpm) for 24-72 hours. Monitor the reaction progress by periodically taking samples, extracting them with an organic solvent, and analyzing by TLC, GC, or HPLC.

  • Product Extraction and Purification:

    • Once the reaction has reached completion or a desired conversion, centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Determine the yield of the purified spiroketal.

    • Analyze the enantiomeric excess (ee) of the product by chiral HPLC or GC using a suitable chiral stationary phase.[17][18][19][20][21]

Baeyer-Villiger Monooxygenases (BVMOs) for Asymmetric Lactonization

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones.[8] This transformation is highly valuable for the synthesis of chiral spiroketals when the ketone is part of a spirocyclic system. The enzyme's stereoselectivity can lead to highly enantioenriched lactone products.

Causality of Experimental Choices: Similar to P450s, BVMOs require a reduced nicotinamide cofactor (NADPH or NADH) for activity.[22] Therefore, a cofactor regeneration system is crucial for preparative-scale synthesis. Whole-cell systems are often preferred as they provide an intracellular environment for cofactor regeneration.[16] The choice of enzyme is critical, as different BVMOs exhibit varying substrate specificities and enantioselectivities.

Protocol 2: BVMO-Catalyzed Desymmetrization of a Prochiral Spiroketone

This protocol outlines a general procedure for the desymmetrization of a prochiral spiroketone using a whole-cell biocatalyst expressing a BVMO.

Materials:

  • Recombinant E. coli strain expressing the desired BVMO.

  • Media and reagents for cell growth and induction as in Protocol 1.

  • Phosphate buffer (e.g., 100 mM, pH 7.5-8.5).

  • Glucose or another carbon source for cofactor regeneration.

  • Prochiral spiroketone substrate.

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Reagents and materials for purification and analysis as in Protocol 1.

Procedure:

  • Enzyme Preparation: Prepare the whole-cell biocatalyst as described in Protocol 1.

  • Biocatalytic Reaction:

    • Resuspend the harvested cells in the phosphate buffer to a desired concentration.

    • Add glucose (1-2% w/v) to the cell suspension.

    • Dissolve the spiroketone substrate in a minimal amount of a water-miscible solvent and add it to the cell suspension (final concentration typically 1-10 mM).

    • Incubate the reaction at 25-30°C with vigorous shaking for 24-48 hours. The pH may need to be monitored and adjusted as the oxidation of glucose can lead to the formation of acidic byproducts.

    • Monitor the reaction progress by analyzing small aliquots.

  • Workup and Analysis:

    • Extract the reaction mixture with an organic solvent.

    • Purify the resulting spiroketal lactone by column chromatography.

    • Determine the yield and enantiomeric excess of the product.

Cofactor Regeneration System for in Vitro Reactions

For reactions using purified enzymes, an external cofactor regeneration system is necessary. A common and efficient system employs glucose dehydrogenase (GDH) to reduce NADP+ to NADPH using glucose as the ultimate reductant.

Components of a GDH-based cofactor regeneration system:

  • Purified BVMO

  • NADP+ (catalytic amount, e.g., 0.1-1.0 mM)

  • Glucose dehydrogenase (GDH)

  • Glucose (stoichiometric amount or in excess)

  • Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.0-8.0)

Cofactor_Regeneration Substrate Substrate (Spiroketone) Product Product (Spiro-lactone) Substrate->Product O2 BVMO BVMO NADP NADP+ BVMO->NADP NADPH NADPH NADPH->BVMO H- GDH GDH NADP->GDH Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH H- GDH->Gluconolactone

Caption: NADPH regeneration using glucose dehydrogenase (GDH).

Lipase-Catalyzed Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a highly efficient method for converting a racemic mixture entirely into one enantiomer of a product.[11] In the context of spiroketal synthesis, this involves the lipase-catalyzed acylation of a racemic hydroxy-ketone precursor. One enantiomer is acylated much faster than the other. Simultaneously, a racemization catalyst converts the slow-reacting enantiomer into the fast-reacting one, allowing for a theoretical yield of 100% of the single enantiomeric product.

Causality of Experimental Choices: The success of DKR hinges on the compatibility of the enzyme and the racemization catalyst.[10] Lipases are often robust enzymes that can function in organic solvents, which is advantageous for dissolving hydrophobic substrates.[6] The choice of acyl donor is also important; irreversible acyl donors like vinyl acetate are often used to drive the reaction forward. The racemization catalyst must be effective under conditions that do not denature the lipase.

Protocol 3: DKR of a Racemic Hydroxy-Ketone Precursor

This protocol describes a general procedure for the DKR of a racemic hydroxy-ketone to produce an enantioenriched acylated product, a precursor for a chiral spiroketal.

Materials:

  • Immobilized lipase (e.g., Candida antarctica lipase B, CALB, often as Novozym 435).[10]

  • Racemic hydroxy-ketone substrate.

  • Racemization catalyst (e.g., a ruthenium-based complex like the Shvo catalyst).

  • Anhydrous organic solvent (e.g., toluene or 1,2-dichloroethane).

  • Acyl donor (e.g., isopropenyl acetate or vinyl acetate).[3]

  • Molecular sieves (optional, to maintain anhydrous conditions).

  • Materials for purification and analysis.

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic hydroxy-ketone substrate (1.0 eq.), the racemization catalyst (e.g., 1-5 mol%), and the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

    • Add anhydrous organic solvent to dissolve the substrate.

    • Add the acyl donor (e.g., 1.5-3.0 eq.).

  • Reaction and Monitoring:

    • Heat the reaction mixture to a temperature compatible with both the enzyme and the racemization catalyst (e.g., 60-80°C).

    • Stir the reaction and monitor its progress by taking aliquots and analyzing them for substrate conversion and product formation (GC or HPLC). Also, analyze the enantiomeric excess of the product at different time points.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the immobilized lipase and the racemization catalyst (if heterogeneous). The lipase can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting acylated product by silica gel column chromatography.

  • Spiroketalization:

    • The enantioenriched acylated hydroxy-ketone can then be deprotected (if necessary) and cyclized to the chiral spiroketal, often under acidic conditions.

Data Presentation: Comparison of Biocatalytic Methods

Biocatalytic StrategyEnzyme ClassTypical SubstrateKey AdvantagesKey Challenges
Oxidative Cyclization Cytochrome P450sPre-spiroketal alkanes/alkenesHigh regio- and stereoselectivity for C-H activation.Requires redox partners and cofactor regeneration; potential for low activity.[13]
FlavoenzymesAromatic polyketidesCan catalyze complex rearrangements.Often highly substrate-specific.[23]
Baeyer-Villiger Oxidation BVMOsProchiral spiroketonesExcellent enantioselectivity in desymmetrization.Requires cofactor regeneration; potential for substrate/product inhibition.[16]
Dynamic Kinetic Resolution LipasesRacemic hydroxy-ketonesTheoretical 100% yield of a single enantiomer; robust enzymes.Requires a compatible racemization catalyst; may require higher temperatures.[10][11]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive enzyme- Cofactor limitation (P450s/BVMOs)- Poor substrate solubility- Inappropriate reaction conditions (pH, temp)- Verify enzyme activity with a known substrate.- Ensure the cofactor regeneration system is active.- Add a co-solvent (e.g., DMSO, up to 5-10%) or use a biphasic system.- Optimize pH and temperature for the specific enzyme.
Poor Enantioselectivity - Sub-optimal enzyme for the substrate- Racemization of product- Incorrect reaction conditions- Screen a library of different enzymes.- Check for product racemization under reaction conditions and adjust pH or temperature.- Optimize reaction parameters.
Enzyme Inhibition - High substrate concentration- Product inhibition- Use a fed-batch approach for substrate addition.- Employ a biphasic system or in-situ product removal.

Conclusion and Future Outlook

Biocatalysis provides a powerful toolkit for the asymmetric synthesis of chiral spiroketals, offering significant advantages in terms of selectivity, efficiency, and sustainability. The choice of the enzymatic strategy depends on the target molecule and available resources. As our understanding of enzyme mechanisms deepens and protein engineering techniques become more sophisticated, the scope of biocatalysis in complex molecule synthesis will undoubtedly continue to expand. The development of novel, robust enzymes and efficient cofactor regeneration systems will further pave the way for the industrial application of these green and elegant synthetic methods in drug discovery and development.

References

  • Thuring, J. W. J. F., et al. (1996). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 37(23), 4139-4142. [Link]

  • Sustainable synthesis of chiral alpha-hydroxy ketones via dynamic kinetic resolution. (2016). Technische Universität Dresden. [Link]

  • Kamori, M., Yamashita, Y., & Naoshima, Y. (2002). Enzyme immobilization utilizing a porous ceramics support for chiral synthesis. Chirality, 14(7), 558-561. [Link]

  • Blandin, V., et al. (2021). Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β‐Hydroxyketones. Chemistry – A European Journal, 27(58), 15623-15627. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. ChemCatChem, 10(12), 2568-2578. [Link]

  • Wang, Z., et al. (2024). Characterization of the Baeyer–Villiger monooxygenase in the pathway of the bacterial pyrrolizidine alkaloids, legonmycins. Chemical Science, 15(15), 5649-5657. [Link]

  • Honda, Y., et al. (2009). Design of a cytochrome P450BM3 reaction system linked by two-step cofactor regeneration catalyzed by a soluble transhydrogenase and glycerol dehydrogenase. Biotechnology and Bioengineering, 104(4), 666-673. [Link]

  • Immobilization of Enzymes: Methods and Applications. (n.d.). Biology Discussion. [Link]

  • Majumder, S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 1941-2053. [Link]

  • Production and Characterization of New Baeyer-Villiger Monooxygenases. (2012). University of Groningen. [Link]

  • Baeyer–Villiger oxidation. (2024, January 26). In Wikipedia. [Link]

  • Ceppa, E. D., et al. (2018). An Overview of P450 Enzymes: Opportunity and Challenges in Industrial Applications. Journal of Microbial & Biochemical Technology, 10(1). [Link]

  • Towards the Industrial Application of the Baeyer-Villiger Monooxygenase MO14 from Rhodococcus jostii. (2016). University College Dublin. [Link]

  • Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Journal of Multidisciplinary Healthcare, 17, 2039–2055. [Link]

  • Su, L., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 16, 1-12. [Link]

  • Mead, K. T. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 26(2), 356–360. [Link]

  • Contente, M. L., & Molinari, F. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. International Journal of Molecular Sciences, 26(4), 2291. [Link]

  • Substrate table describing the scope of the general approach for the selective construction of β-glycosidic linkages. (2023). ResearchGate. [Link]

  • Schewe, H., et al. (2011). Improvement of P450(BM-3) whole-cell biocatalysis by integrating heterologous cofactor regeneration combining glucose facilitator and dehydrogenase in E. coli. Applied Microbiology and Biotechnology, 89(5), 1347-1356. [Link]

  • Reddy, G. B., & Ali, S. K. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Journal of Pharmaceutical Research International, 35(15), 1-13. [Link]

  • Wang, Y., et al. (2024). Engineering Electron Transfer Pathway of Cytochrome P450s. International Journal of Molecular Sciences, 25(11), 5779. [Link]

  • Kumar, S. (2021). Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. Catalysts, 11(10), 1238. [Link]

  • Thompson, M. P., et al. (2021). Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox. Molecules, 26(9), 2739. [Link]

  • Yang, W., et al. (2022). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers, 9(12), 3295-3301. [Link]

  • Deng, L., & Yang, W. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(9), 1120. [Link]

  • Phillips, I. R., Shephard, E. A., & Ortiz de Montellano, P. R. (Eds.). (2015). Cytochrome P450 Protocols. Springer. [Link]

  • Arnold, F. H. (2018). Cytochrome P450 biocatalysis for the synthesis of pyrrole marine natural products by a directed evolution approach. Abstracts of Papers of the American Chemical Society, 255. [Link]

  • Kiszka, K., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(4), 518. [Link]

  • Phillips, I. R., Shephard, E. A., & Ortiz de Montellano, P. R. (Eds.). (2015). Cytochrome P450 protocols. UC San Diego. [Link]

  • Matarashvili, I., & Blaskó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-168. [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 7(3), 227-256. [Link]

  • Techniques for Enzyme Purification. (n.d.). Wageningen University & Research. [Link]

  • Wainer, I. W. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(4), 212-218. [Link]

  • Su, L., et al. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 16, 1-12. [Link]

  • Hyster, T. K. (2017). Photoexcitation of flavoenzymes enables a stereoselective radical cyclization. Science, 358(6364), 776-779. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom. [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. (2020). Royal Society of Chemistry. [Link]

  • Teufel, R., & Müller, M. (2021). Three Rings to Rule Them All: How Versatile Flavoenzymes Orchestrate the Structural Diversification of Natural Products. Biochemistry, 60(51), 3875-3886. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1361. [Link]

  • Kumar, N., et al. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts, 12(7), a451-a465. [Link]

  • France, S. P., et al. (2017). Enzyme Cascades in Whole Cells for the Synthesis of Chiral Cyclic Amines. Angewandte Chemie International Edition, 56(12), 3255-3259. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization During Spiroketal Formation

Welcome to the technical support center for stereoselective spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective spiroketal synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereochemistry during spiroketal formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered in the laboratory. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: My spiroketal product is a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in spiroketalization is a common challenge that often hinges on the delicate balance between kinetic and thermodynamic control.[1][2][3] A low diastereomeric ratio suggests that either the energy difference between the diastereomeric transition states is minimal, or the reaction conditions are allowing for equilibration to a thermodynamic mixture where the diastereomers have similar stabilities.

Possible Causes and Solutions:

  • Reaction Conditions Favoring Equilibration: Most acid-catalyzed spirocyclizations of dihydroxy-ketone precursors lead to the most stable stereoisomers under equilibrating conditions.[4] If your desired product is not the thermodynamically favored one, you are likely observing epimerization at the spirocenter.[5]

    • Troubleshooting:

      • Lower the Reaction Temperature: Reducing the temperature can significantly enhance selectivity by favoring the kinetic product, which is formed via the transition state with the lower activation energy.[6][7]

      • Screen Milder Acid Catalysts: Strong acids can readily promote equilibration. Consider using milder Brønsted acids or Lewis acids. Chiral phosphoric acids, for instance, have been shown to be effective in promoting stereoselective spiroketalizations under non-equilibrating conditions.[8] Scandium triflate (Sc(OTf)₃) has also been used for kinetically controlled spirocyclizations.[9]

      • Reduce Reaction Time: Shorter reaction times can favor the formation of the kinetic product before significant equilibration to the thermodynamic product can occur.[1]

  • Substrate Conformation and Steric Effects: The conformation of the acyclic precursor plays a crucial role in determining the facial selectivity of the cyclization. Steric hindrance can disfavor the desired transition state.

    • Troubleshooting:

      • Modify Protecting Groups: The size and nature of protecting groups on your substrate can influence its conformational preferences. Experiment with bulkier or more rigid protecting groups to shield one face of the molecule, thereby directing the cyclization to the desired trajectory.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states and intermediates.

    • Troubleshooting:

      • Solvent Screening: Conduct a systematic screen of solvents with varying polarities. Non-coordinating solvents may favor a more organized transition state, leading to higher selectivity.

Below is a table summarizing the general effects of reaction parameters on the stereochemical outcome:

ParameterKinetic Control FavoredThermodynamic Control Favored
Temperature LowHigh
Reaction Time ShortLong
Catalyst Mild, Non-equilibrating (e.g., some Lewis acids, chiral phosphoric acids)Strong, Equilibrating (e.g., strong Brønsted acids)
Reversibility Irreversible or pseudo-irreversible conditionsReversible reaction conditions
Issue 2: My chiral starting material is leading to a racemic or near-racemic spiroketal. What is causing this loss of stereochemical information?

Answer:

The racemization of a chiral starting material during spiroketalization points towards the formation of an achiral or rapidly equilibrating intermediate.[10] The most common culprit is the formation of a planar oxocarbenium ion.

Possible Causes and Solutions:

  • Formation of a Long-Lived Oxocarbenium Ion: Traditional acid-catalyzed spiroketalizations are often thought to proceed through oxocarbenium ion intermediates.[8] If this intermediate is sufficiently long-lived, it can lose the stereochemical information from the starting material before the final ring-closing step.

    • Troubleshooting:

      • Utilize Catalysts that Promote a Concerted Mechanism: Mechanistic studies on chiral phosphoric acid-catalyzed spiroketalizations suggest an asynchronous concerted mechanism that avoids the formation of a long-lived oxocarbenium ion.[11][12][13] This type of catalyst can act as a bifunctional reagent, activating the electrophile and positioning the nucleophile for a stereospecific attack.

      • Employ Milder Reaction Conditions: As with improving diastereoselectivity, lowering the temperature and using less aggressive catalysts can disfavor the formation of a free oxocarbenium ion.

  • Base-Catalyzed Epimerization: If your substrate contains acidic protons adjacent to carbonyl groups or other activating groups, even trace amounts of base can lead to enolate formation and subsequent racemization.[10]

    • Troubleshooting:

      • Ensure Strictly Anhydrous and Aprotic Conditions: Meticulously dry all solvents and reagents to minimize the presence of water, which can act as a base.

      • Use Non-Basic Reagents: If additives are required, ensure they are not basic or that their basicity is sufficiently attenuated.

The following diagram illustrates the mechanistic pathways leading to either retention of stereochemistry or racemization:

racemization_pathway cluster_start Chiral Precursor cluster_concerted Stereoretentive Pathway cluster_stepwise Racemization Pathway Start Chiral Dihydroxy Ketone Concerted Concerted Spiroketalization (e.g., with Chiral Phosphoric Acid) Start->Concerted Mild Acid Oxocarbenium Planar Oxocarbenium Ion (Achiral Intermediate) Start->Oxocarbenium Strong Acid Product_S Enantiopure Spiroketal Concerted->Product_S Product_R Racemic Spiroketal Oxocarbenium->Product_R

Caption: Mechanistic pathways in spiroketalization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for minimizing racemization during spiroketal formation?

A1: The core principle is to avoid the formation of achiral, planar intermediates, most notably long-lived oxocarbenium ions. This can be achieved by:

  • Favoring Kinetic Control: Employing low temperatures and short reaction times to trap the initial, stereochemically defined product before equilibration can occur.[1]

  • Utilizing Asymmetric Catalysis: Chiral catalysts, such as chiral phosphoric acids, can create a chiral environment around the substrate, favoring one transition state over the other and often proceeding through a more concerted mechanism.[8][11]

  • Substrate Control: Designing substrates with inherent steric or electronic biases that favor a specific cyclization pathway.

Q2: How does the anomeric effect influence the stereochemical outcome of spiroketalization?

A2: The anomeric effect is a stereoelectronic effect that stabilizes the axial orientation of a heteroatomic substituent on a heterocyclic ring.[14] In the context of spiroketals, particularly[15][15]-spiroketals, the thermodynamically most stable isomer is often the one that benefits from a double anomeric effect, where both C-O bonds of the spirocenter are axial with respect to the adjacent ring.[4][16] This stabilization can be a powerful driving force towards the thermodynamic product. However, it's important to note that steric interactions can sometimes override the anomeric effect.[17] Understanding the interplay between these effects is crucial for predicting the thermodynamically favored product.

Q3: Are there any specific classes of catalysts that are particularly effective for stereoselective spiroketalizations?

A3: Yes, several classes of catalysts have emerged as powerful tools for controlling stereoselectivity:

  • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are particularly noteworthy. They can act as bifunctional catalysts, activating the substrate and organizing the transition state to achieve high levels of enantio- and diastereoselectivity.[8][12]

  • Lewis Acids: A range of Lewis acids can be employed, with their efficacy often depending on the specific substrate. Milder Lewis acids are generally preferred for kinetically controlled transformations.[9]

  • Metal Catalysts: Palladium and gold catalysts have been used in specialized spiroketalization reactions, often involving unsaturated precursors.[15][18]

Q4: Can you provide a general experimental protocol for a kinetically controlled, stereoselective spiroketalization?

A4: While the optimal conditions are highly substrate-dependent, the following protocol provides a general framework for a kinetically controlled spiroketalization using a chiral phosphoric acid catalyst.

General Protocol for Asymmetric Spiroketalization

  • Preparation:

    • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

    • Dry all solvents and reagents according to standard laboratory procedures.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

    • Add the chiral phosphoric acid catalyst (typically 5-10 mol%).

  • Reaction Execution:

    • Cool the reaction mixture to the desired low temperature (e.g., -20 °C, -40 °C, or -78 °C) using a suitable cooling bath.

    • Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Aim for the shortest reaction time that provides a reasonable conversion to the desired product.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) at the reaction temperature.

    • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio and/or enantiomeric excess of the purified product using appropriate analytical techniques, such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.

The following workflow diagram summarizes the key decision points in optimizing a stereoselective spiroketalization:

optimization_workflow Start Low Stereoselectivity Observed Check_Equilibration Is the desired product the thermodynamic isomer? Start->Check_Equilibration Kinetic_Strategy Implement Kinetic Control Strategy Check_Equilibration->Kinetic_Strategy No Thermo_Strategy Implement Thermodynamic Control Strategy Check_Equilibration->Thermo_Strategy Yes Lower_Temp Lower Reaction Temperature Kinetic_Strategy->Lower_Temp Higher_Temp Increase Reaction Temperature Thermo_Strategy->Higher_Temp Shorter_Time Decrease Reaction Time Lower_Temp->Shorter_Time Milder_Catalyst Use Milder/Chiral Catalyst Shorter_Time->Milder_Catalyst Analyze Analyze Stereochemical Outcome Milder_Catalyst->Analyze Longer_Time Increase Reaction Time Higher_Temp->Longer_Time Stronger_Catalyst Use Equilibrating Catalyst Longer_Time->Stronger_Catalyst Stronger_Catalyst->Analyze

Caption: Decision workflow for optimizing stereoselectivity.

References

  • Maiti, G. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 2051-2106. [Link]

  • Khomutnyk, Y. Y., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-449. [Link]

  • Brimble, M. A., et al. (2011). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Natural Product Reports, 28(11), 1873-1896. [Link]

  • Wikipedia. (2023). Anomeric effect. [Link]

  • Wikipedia. (2023). Racemization. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Rychnovsky, S. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 850-862. [Link]

  • Li, J., et al. (2022). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 13(1), 6438. [Link]

  • Deslongchamps, P. (2017). Asymmetric Synthesis of Spiroketals, Bisspiroketals, and Spiroaminals. In Science of Synthesis: Asymmetric Organocatalysis. Thieme. [Link]

Sources

Optimization

optimizing reaction conditions for thermodynamic spiroketal products

Current Status: Operational Ticket ID: SPK-THERMO-001 Subject: Optimizing Reaction Conditions for Thermodynamic Spiroketal Products Core Directive: The Mechanistic Logic User Query: Why am I getting a mixture of isomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SPK-THERMO-001 Subject: Optimizing Reaction Conditions for Thermodynamic Spiroketal Products

Core Directive: The Mechanistic Logic

User Query: Why am I getting a mixture of isomers, and how do I force the reaction toward the single stable spiroketal?

Technical Insight: Spiroketalization under thermodynamic control is driven by the Anomeric Effect .[1] In a [6,6]-spiroketal system, the thermodynamic product is stabilized by the double anomeric effect, where the lone pair of each oxygen atom is antiperiplanar to the C–O bond of the adjacent ring. This orbital overlap (


) provides approximately 1.4–2.4 kcal/mol of stabilization per interaction.[1]

To achieve this, your reaction must be fully reversible . If the reaction stops at the kinetic product (often formed first due to steric accessibility or chelation), you have failed to reach equilibrium.

Visualizing the Equilibrium Landscape

The following diagram illustrates the pathway from the open-chain precursor to the stable thermodynamic product. Note the high barrier to reverse the kinetic trap without sufficient acid catalysis.

SpiroketalEquilibrium Precursor Dihydroxy Ketone (Open Chain) Oxo Oxocarbenium Intermediate Precursor->Oxo Acid (H+) Kinetic Kinetic Product (Steric/Chelation Control) Less Stable Oxo->Kinetic Fast (k1) Thermo Thermodynamic Product (Anomeric Stabilization) Most Stable Oxo->Thermo Slow (k2) Kinetic->Oxo Reversion (Requires H+ & Time)

Figure 1: Reaction coordinate flow. The kinetic product acts as a "well" that requires sufficient activation energy (acid/heat) to exit and drain into the thermodynamic sink.

Critical Parameter Optimization (Troubleshooting)

User Query: Which acid should I use? My substrate is sensitive.

Support Response: The choice of acid dictates the rate of equilibration versus the rate of decomposition.

Acid Selection Matrix
CatalystStrength (pKa*)RoleRecommended For
PPTS (Pyridinium p-toluenesulfonate)Mild (~5.2)Slow equilibrationHighly acid-sensitive substrates (e.g., silyl ethers present).
CSA (Camphorsulfonic acid)Medium (~1.2)Standard equilibrationThe "Gold Standard" for most spiroketalizations. Soluble in organic solvents.
pTsOH (p-Toluenesulfonic acid)Strong (-2.8)Fast forcingStubborn substrates where kinetic product is trapped. Risk of decomposition.[2][3][4][5]
HCl / MeOH Very Strong (-8.0)Global deprotection + CyclizationRobust substrates requiring removal of acetonides/MOM groups concomitant with cyclization.

*pKa values are approximate relative to water/organic mixtures.

User Query: Does the solvent matter if everything dissolves?

Support Response: Yes. The solvent influences the transition state energy and water management.

  • Methanol (MeOH): Protic. Facilitates proton transfer and breaking of the kinetic spiroketal ring. Best for: Rapid equilibration.

  • Dichloromethane (DCM): Aprotic. Slower equilibration but better for solubility of large intermediates.

  • Benzene/Toluene: Used with Dean-Stark traps. Mechanism: Removing water drives the reaction if the spiroketalization is a dehydration (from ketone + diol). However, for equilibration of already formed spiroketals, water traces can actually help open the ring.

Standard Operating Procedure (SOP)

Protocol ID: SOP-THERMO-CYC-04 Scope: Conversion of dihydroxy ketone to thermodynamic spiroketal.

Reagents:

  • Substrate (1.0 equiv)

  • Camphorsulfonic Acid (CSA) (0.1 – 0.3 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH) [0.05 M]

Workflow:

  • Preparation: Dissolve the substrate in the chosen solvent. Ensure the concentration is relatively dilute (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Initiation: Add CSA (start with 10 mol%).

  • Monitoring (Critical):

    • T = 1 hr: Check TLC/LCMS. You may see a mixture (Kinetic + Thermodynamic).[6]

    • T = 4-12 hrs: If the ratio of Thermo:Kinetic is not improving, add more acid (up to 30 mol%) or switch to pTsOH.

  • Equilibration Check: If the ratio stalls, take a small aliquot and heat it to 40°C. If the ratio improves, the bulk reaction needs heat.

  • Quench: Add Triethylamine (Et3N) (2.0 equiv relative to acid) before concentration. Acidic concentration concentrates the acid, leading to decomposition.

Advanced Troubleshooting (FAQ)

Q: I have a 1:1 mixture of isomers and it won't change even after 24 hours. What now? A: You are likely in a "Kinetic Trap." The barrier to re-open the kinetic ring is too high for your current conditions.

  • Action 1: Switch solvent to MeOH (protic solvents assist ring opening).

  • Action 2: Increase temperature to reflux (40-60°C).

  • Action 3: Add a Lewis Acid assistant (e.g., MgBr2 or BF3·OEt2) which can coordinate to the oxygen and force ring opening.

Q: My product decomposes before it equilibrates. A: The acid is too strong for your protecting groups or other functional moieties.

  • Solution: Switch to PPTS in MeOH at room temperature. It may take 48 hours, but it is far gentler. Alternatively, use buffered conditions (AcOH/NaOAc).

Q: Can I predict the thermodynamic product? A: Yes. Draw the spiroketal in a chair-chair conformation. The isomer with the maximum number of anomeric effects (axial oxygens) and minimum steric clashes (equatorial substituents) is the thermodynamic product.

Decision Tree: Optimization Logic

OptimizationTree Start Start Reaction (CSA, DCM, RT) Check Check Ratio (TLC/NMR) after 2 hrs Start->Check Result1 Only Kinetic Product Check->Result1 No Conversion Result2 Mixture (1:1) Check->Result2 Stalled Result3 Major Thermodynamic Check->Result3 Success Action1 Increase Temp or Switch to MeOH Result1->Action1 Action2 Add pTsOH (Stronger Acid) Result2->Action2 Action3 Quench with Et3N Isolate Result3->Action3 Action1->Check Re-evaluate Action2->Check Re-evaluate

Figure 2: Troubleshooting logic flow for stalled reactions.

References
  • Deslongchamps, P. (1983).[7] Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on the anomeric effect).

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Brimble, M. A., & Fares, F. A. (1999). Sperioketals: Synthesis and Transformations. Tetrahedron, 55(25), 7661-7706. Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies.[1][8] Chemical Reviews, 105(12), 4406-4440. Link

Sources

Troubleshooting

troubleshooting low stereocontrol in oxidative spirocyclization

Topic: Troubleshooting Low Stereocontrol in Oxidative Spirocyclization Status: Operational | Tier: Level 3 (Advanced Methodology) Introduction Welcome to the technical support hub for oxidative spirocyclization. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Stereocontrol in Oxidative Spirocyclization

Status: Operational | Tier: Level 3 (Advanced Methodology)

Introduction

Welcome to the technical support hub for oxidative spirocyclization. This guide addresses the critical failure modes in constructing spiro-fused cyclohexadienones and lactones—specifically the loss of stereocontrol (enantioselectivity and diastereoselectivity).

In oxidative dearomatization, particularly with hypervalent iodine (HVI) or Vanadium catalysts, stereocontrol is often dictated by a competition between associative pathways (catalyst-bound, high stereocontrol) and dissociative pathways (free phenoxenium ions, racemic). This guide helps you force the reaction through the associative manifold.

Module 1: Troubleshooting Low Enantioselectivity (<80% ee)

Symptom: The "Background Reaction" Leak

User Report: "I am using a chiral iodoarene catalyst (


-symmetric), but my product is nearly racemic or has low ee (10-40%), despite literature precedents suggesting higher selectivity."

Root Cause Analysis: The most common cause of low ee in HVI catalysis is the uncatalyzed background reaction . If the terminal oxidant (e.g., mCPBA) oxidizes the phenol directly without the chiral iodine mediator, the reaction proceeds through an achiral free radical or cation, yielding a racemic product.

Diagnostic Workflow:

  • Run a Blank: Perform the reaction with only the oxidant (mCPBA/Oxone) and substrate, omitting the iodoarene catalyst.

    • If conversion > 5%: Your oxidant is reacting directly with the substrate.

    • If conversion < 5%: Proceed to Catalyst Conformational Analysis.

Corrective Actions:

  • Switch Oxidants: mCPBA is a strong oxidant. Switch to UHP (Urea Hydrogen Peroxide) or Peracetic Acid , which are often kinetically slower to oxidize phenols directly but efficient at re-oxidizing the iodine catalyst.

  • Slow Addition: Do not add the oxidant in one portion. Use a syringe pump to add the oxidant over 4–8 hours. This keeps the oxidant concentration low, ensuring it reacts preferentially with the organoiodine (which is more nucleophilic than the phenol).

  • Solvent Switch: Avoid highly polar solvents (e.g., MeCN) if possible. Polar solvents stabilize the dissociated phenoxenium ion (racemic pathway). Use non-polar solvents like CHCl

    
      or Toluene  to enforce tight ion-pairing (associative pathway).
    
Symptom: The "Loose Pocket" Phenomenon

User Report: "My background reaction is silent, but ee is still stalling at 60-70%."

Root Cause Analysis: The chiral environment is too flexible, or the catalyst-substrate interaction is weak. In HVI catalysis, the "chiral pocket" is often defined by non-covalent interactions (hydrogen bonding or


-stacking) between the catalyst's lactate/amide side chains and the substrate.

Corrective Actions:

  • Catalyst Upgrade: Move from simple Kita-type spirolactonization catalysts to Ishihara’s

    
    -symmetric lactate-based catalysts  (e.g., R,R-lactate derived iodoarenes). These possess a helical chirality that adapts to the substrate (induced fit).
    
  • Add "Anchor" Groups: If your substrate lacks a hydrogen-bond donor (like a free amide or acid), the catalyst cannot "grab" it. Consider installing a transient directing group or using a solvent that promotes H-bonding (e.g., TFE/DCM mixtures).

Visualizing the Failure Mode: Associative vs. Dissociative

The following diagram illustrates the critical bifurcation point where stereocontrol is lost.

G Start Phenol Substrate + Chiral I(III) Catalyst Complex Catalyst-Substrate Complex (Associative) Start->Complex Ligand Exchange TS_Chiral Chiral Transition State (Ligand Coupling) Complex->TS_Chiral Concerted path (Non-polar solvent) Dissociation Ligand Exchange / Dissociation Complex->Dissociation Polar solvent / Steric clash Product_HighEE Product (High ee) TS_Chiral->Product_HighEE Phenoxenium Free Phenoxenium Ion (Planar/Achiral) Dissociation->Phenoxenium Loss of Chiral I(III) TS_Racemic Nucleophilic Attack (Face Indiscriminate) Phenoxenium->TS_Racemic Product_Rac Product (Racemic/Low ee) TS_Racemic->Product_Rac

Figure 1: The Stereocontrol Bifurcation. To achieve high ee, the reaction must proceed down the green path (Associative). Polar solvents or steric bulk can force the system into the red path (Dissociative), ejecting the chiral catalyst before the bond-forming step.

Module 2: Troubleshooting Low Diastereoselectivity (dr)

Symptom: Wrong Diastereomer Formation

User Report: "I am getting high ee, but the diastereomeric ratio (dr) is 1:1 or favors the wrong isomer in my spiro-fused system."

Root Cause Analysis: Diastereoselectivity is governed by the transition state geometry of the tether (the linker connecting the phenol to the nucleophile).

  • Kinetic Control: The reaction proceeds through the lowest energy transition state (often chair-like).

  • Thermodynamic Control: The product equilibrates to the most stable isomer (rare in oxidative spirocyclization unless reversible).

Corrective Actions:

  • The "Thorpe-Ingold" Effect: Introduce gem-dimethyl groups on the tether. This restricts conformational freedom, forcing the tether into a specific chair-like transition state, often sharply increasing dr.

  • Protecting Group Tuning: If the nucleophile is an amide, changing the N-protecting group (e.g., from Acetyl to Tosyl or Nosyl) changes the electronics and sterics of the transition state. Bulky sulfonamides often improve dr by locking the conformation.

Data Summary: Solvent & Additive Effects on Selectivity

VariableAdjustmentExpected Impact on StereocontrolMechanism
Solvent Change MeCN

CHCl

/TFE (3:1)
Increase ee TFE stabilizes the cation-radical intermediate via H-bonding, preventing full dissociation.
Temperature Lower (

C


C)
Increase ee & dr Suppresses the higher-energy background reaction; freezes conformers.
Oxidant mCPBA

mCPBA + Buffer
Increase Yield/dr Phosphate buffer (pH 6.[1]3) prevents acid-catalyzed equilibration of the product (epimerization).
Concentration High (0.1 M)

Low (0.01 M)
Increase Yield Prevents intermolecular coupling (dimerization) which competes with intramolecular spirocyclization.

Module 3: Experimental Protocols

Standard Protocol for Catalyst Screening (Self-Validating)

Use this protocol to benchmark new substrates.

  • Preparation: In a flame-dried vial, dissolve Substrate (0.1 mmol) and Chiral Iodoarene Catalyst (10-15 mol%) in CHCl

    
    /TFE (3:1 v/v, 2.0 mL) .
    
    • Why TFE? Trifluoroethanol is a "magic solvent" in phenolic oxidation; it solvates the leaving group and stabilizes the radical cation without being nucleophilic enough to interfere.

  • Conditioning: Cool the mixture to 0 °C (or -20 °C if reaction is fast). Stir for 10 minutes.

  • Oxidant Addition: Add mCPBA (1.2 equiv) solid in 4 equal portions over 1 hour. Alternatively, use a syringe pump for solution addition.

    • Validation Step: Monitor TLC. If the starting material disappears instantly upon first addition, your background reaction is too fast. Switch to UHP.

  • Quench: Once complete, quench with 10% aq. Na

    
    S
    
    
    
    O
    
    
    and saturated NaHCO
    
    
    (1:1).
  • Analysis: Extract with DCM. Do not concentrate to dryness if the product is volatile or unstable. Analyze crude via

    
    H NMR for dr and Chiral HPLC for ee.
    

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns black/tarry immediately. A: This is "over-oxidation" leading to polymerization (Pummerer-type rearrangements or radical polymerization).

  • Fix: Your concentration is too high. Dilute to 0.005 M. Add solid NaHCO

    
     (3 equiv) to the reaction mixture to buffer the acid generated during oxidation.
    

Q: I see the product, but it racemizes over time. A: Spirodienones can undergo acid-catalyzed rearrangement (dienone-phenol rearrangement) or reversible ring opening.

  • Fix: The reaction generates acid (e.g., m-chlorobenzoic acid). You must use a base scavenger like K

    
    CO
    
    
    
    or perform the reaction in a buffered biphasic system (Nitromethane/Sat. NaHCO
    
    
    ).

Q: Can I use transition metals (Vanadium) instead of Iodine? A: Yes, especially for oxidative coupling of phenols.

  • Note: Vanadium catalysts (e.g., V-Salen) operate via a radical-radical coupling mechanism. They are highly sensitive to moisture. If using Vanadium, ensure strict anhydrous conditions and use molecular sieves. Monomeric Vanadium species are often more selective than aggregates; dilution helps here.

References

  • Uyanik, M., Yasui, T., & Ishihara, K. (2010).[2] Enantioselective Kita Oxidative Spirolactonization Catalyzed by In Situ Generated Chiral Hypervalent Iodine(III) Species.[1][2] Angewandte Chemie International Edition, 49(12), 2175–2177.[2] Link

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. Link

  • Saeda, K., Uyanik, M., & Ishihara, K. (2023). Catalyst-Substrate Helical Character Matching Determines the Enantioselectivity in the Ishihara-Type Iodoarenes Catalyzed Asymmetric Kita-Dearomative Spirolactonization.[3][4] Journal of the American Chemical Society, 145(13), 7543–7552. Link

  • Trend, R. M., & Stoltz, B. M. (2005).[5] Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation.[5] Journal of the American Chemical Society, 127(50), 17778–17788. Link

  • Peltier, S. S., & Evans, D. A. (2018). Enantioselective Vanadium-Catalyzed Oxidative Coupling: Development and Mechanistic Insights. Journal of Organic Chemistry, 83(24), 15347-15360. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Distinguishing Spiroketal Isomers via NOESY &amp; COSY Spectroscopy

Executive Summary The spiroketal motif—a bicyclic system joined at a single quaternary carbon—is a structural linchpin in diverse natural products (e.g., avermectins, spongistatins) and marine toxins. Determining the rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiroketal motif—a bicyclic system joined at a single quaternary carbon—is a structural linchpin in diverse natural products (e.g., avermectins, spongistatins) and marine toxins. Determining the relative stereochemistry of the spiro-center is notoriously difficult due to the flexibility of the rings and the subtle thermodynamic forces at play (the anomeric effect).

While X-ray crystallography is the gold standard for absolute configuration, it fails when samples are amorphous oils—a common scenario in spiroketal synthesis. This guide details the NMR-based solution-state alternative , specifically leveraging the synergy between COSY (Correlation Spectroscopy) for connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial geometry.

Part 1: Strategic Comparison (The Toolkit)

Before initiating an NMR campaign, researchers must evaluate if solution-state NMR is the optimal tool. The following table compares 2D NMR against alternative structural elucidation methods.

Table 1: Comparative Analysis of Structural Elucidation Methods
Feature2D NMR (NOESY/COSY) X-Ray Crystallography DFT / Computational
Primary Requirement Soluble sample (>2 mg preferred)Single, high-quality crystalAccurate input geometry
State of Matter Solution (dynamic)Solid (static lattice)Virtual (gas/solvation model)
Throughput High (1–12 hours acquisition)Low (days to months for crystal growth)Medium (hours to days)
Stereo-Confidence High (Relative stereochemistry)Absolute (if heavy atom present)Supportive (validates NMR)
Limitation Requires interpretation of overlapping signals; NOE distance limit (~5 Å)."Crystallization bottleneck"; packing forces may distort conformation.Dependence on basis set; cannot prove structure alone.

Verdict: For non-crystalline spiroketals, NOESY-guided NMR is the only viable primary method for stereochemical assignment.

Part 2: Mechanistic Foundation

To interpret the data, one must understand the thermodynamic forces dictating the spiroketal's shape.

The Anomeric Effect

The spiro-center configuration is governed by the anomeric effect , which stabilizes conformations where the C–O bond of one ring is axial to the other ring.[1] This leads to orbital overlap between the oxygen lone pair (


) and the antibonding orbital of the adjacent C–O bond (

).
  • Thermodynamic Product: Usually the bis-axial isomer (stabilized by a double anomeric effect).

  • Kinetic Product: Often the axial-equatorial or bis-equatorial isomer (formed under non-equilibrating conditions).

The Spectroscopic "Ruler" (NOESY)

While COSY traces the scalar coupling (


-coupling) network to identify which protons belong to which ring, NOESY measures through-space magnetization transfer.
  • Key Signal: The 1,3-diaxial interaction . In a chair conformation, axial protons on C3 and C5 (relative to the substituent) are close (~2.5 Å) and show strong NOE signals.

  • Spiro-Specific Signal: NOEs between the axial protons of Ring A and the axial protons of Ring B confirm the bis-axial geometry.

Part 3: Experimental Protocol

Role: Senior Application Scientist Objective: Acquire publication-quality data for a small molecule spiroketal (MW < 600 Da).

Step 1: Sample Preparation
  • Solvent: Use deuterated benzene (

    
    ) if possible. It often provides better signal dispersion for spiroketals than 
    
    
    
    due to the anisotropic effect of the solvent interacting with the ether oxygens.
  • Concentration: 5–10 mg in 600

    
    L solvent. Filter to remove particulates (paramagnetic dust kills 
    
    
    
    relaxation).
  • Degassing: Briefly bubble argon or nitrogen through the sample. Dissolved oxygen is paramagnetic and accelerates relaxation, reducing the NOE enhancement.

Step 2: Acquisition Parameters (The "Secret Sauce")

Standard default parameters often fail for rigid spiroketals. Use these optimized settings:

ParameterSettingRationale
Pulse Sequence noesygpphpp (Bruker)Gradient-enhanced NOESY with zero-quantum suppression.
Mixing Time (

)
500–800 ms Critical: Small molecules tumble fast (short

). Long mixing times are required to build up the positive NOE signal. Warning: For MW > 1000, reduce to 200 ms to avoid spin diffusion.
Relaxation Delay (

)
2.0–3.0 sEnsure full recovery of magnetization for quantitative integration.
Scans (NS) 16 or 32Essential to distinguish weak inter-ring NOEs from noise.
COSY Variant DQF-COSYDouble-Quantum Filtered COSY removes singlet solvent peaks and simplifies the diagonal, revealing near-diagonal cross-peaks common in crowded spiro-centers.

Part 4: Data Interpretation & Logic Flow

Distinguishing the isomers requires a systematic logic gate.

Case Study: [6,6]-Spiroketal Isomer Assignment

Scenario: You have isolated a spiroketal and need to determine if it is the bis-axial (thermodynamic) or axial-equatorial isomer.

Phase 1: Establish Connectivity (COSY)
  • Identify the Spiro-Center Flanking Protons . These are the protons on the carbons directly attached to the spiro-carbon.

  • Use COSY to trace the spin system away from these protons.

    • Note: The spiro-carbon itself is "invisible" in COSY (no protons). You will see a break in the COSY chain at the quaternary center.

Phase 2: Define Ring Conformation (J-Coupling)
  • Analyze the multiplet shape of the protons adjacent to the spiro-center.

  • Axial Protons: Large vicinal coupling (

    
     Hz).
    
  • Equatorial Protons: Small vicinal coupling (

    
     Hz).
    
    • Result: This tells you if the ring is in a chair and which protons are axial.

Phase 3: Stereochemical Lock (NOESY)

This is the decision point.

  • Hypothesis A: Bis-Axial Isomer

    • Prediction: The C–O bonds are axial. Consequently, the C–C bonds at the spiro center are equatorial.

    • Diagnostic NOE: Look for inter-ring NOEs between the axial protons at C3 (Ring A) and C3' (Ring B). If the rings are perpendicular (characteristic of bis-axial), these protons are spatially distant. However, specific 1,3-diaxial correlations within the rings will be extremely distinct.

    • Chemical Shift: Anomeric effect shields the axial oxygens, often shifting adjacent protons upfield.

  • Hypothesis B: Axial-Equatorial Isomer

    • Prediction: One ring is flipped.

    • Diagnostic NOE: Strong NOE between the anomeric H of one ring and the axial H of the neighboring ring.[1]

Visualization: The Assignment Workflow

Spiroketal_Assignment Start Purified Spiroketal Sample OneD 1D Proton NMR (Identify distinct spin systems) Start->OneD COSY DQF-COSY (Map connectivity up to spiro-center) OneD->COSY Coupling J-Coupling Analysis (Assign Axial vs Equatorial Protons) COSY->Coupling NOESY 2D NOESY (tmix = 800ms) (Measure Through-Space Distances) Coupling->NOESY Decision Isomer Decision Gate NOESY->Decision BisAxial Bis-Axial Isomer (Thermodynamic) Diagnostic: Weak Inter-ring NOEs Strong 1,3-diaxial Intra-ring Decision->BisAxial Pattern A AxialEq Axial-Equatorial Isomer (Kinetic) Diagnostic: Strong Inter-ring NOE (Anomeric H to Axial H) Decision->AxialEq Pattern B

Figure 1: Logical workflow for assigning spiroketal stereochemistry using 1D and 2D NMR datasets.

Visualization: Isomer Geometry & NOE Signals

Spiro_Isomers cluster_0 Bis-Axial (Thermodynamic) cluster_1 Axial-Equatorial (Kinetic) A_O1 O-Axial A_Stab Double Anomeric Stabilization A_O1->A_Stab n -> sigma* A_O2 O-Axial' A_O2->A_Stab B_O1 O-Axial B_O2 O-Equatorial B_NOE Strong NOE: H(anomeric) <-> H(axial) B_O2->B_NOE Steric Proximity

Figure 2: Comparison of Thermodynamic (Bis-Axial) vs. Kinetic (Axial-Equatorial) configurations and their defining characteristics.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mixing times and small molecule optimization).

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (The foundational text on the anomeric effect in spiroketals).

  • Smith, A. B., et al. (2001). Total Synthesis of (+)-Spongistatin 1. Journal of the American Chemical Society.[2] (Example of complex spiroketal assignment using NOESY/COSY).

  • Brimble, M. A., et al. (2018). Integration of Genomic Data with NMR Analysis Enables Assignment of the Full Stereostructure of Neaumycin B.[2] Journal of the American Chemical Society.[2] (Modern application of NOESY to disqualify doubly anomeric isomers).

  • Trost, B. M., & O'Boyle, B. M. (2008). Total Synthesis and Stereochemical Assignment of (–)-Ushikulide A. Journal of the American Chemical Society.[2] (Detailed protocol on using gCOSY and NOESY for spiroketal fragment analysis).

Sources

Comparative

Comparative IR Spectroscopy: Spiroketals vs. Open-Chain Hemiketal Equilibria

Executive Summary This guide provides a technical comparison between the infrared (IR) spectra of spiroketals (rigid, bicyclic acetals) and open-chain hemiketals (dynamic equilibrium species). For drug discovery professi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the infrared (IR) spectra of spiroketals (rigid, bicyclic acetals) and open-chain hemiketals (dynamic equilibrium species). For drug discovery professionals and structural chemists, distinguishing these moieties is critical; spiroketals often represent the pharmacologically active, thermodynamically stable "locked" conformation found in polyketides and pheromones, whereas open-chain hemiketals typically exist as transient intermediates prone to hydrolysis or oxidation.

Key Diagnostic Indicator: The presence of a carbonyl stretch (~1715 cm⁻¹) and hydroxyl stretch (~3400 cm⁻¹) is the primary exclusion criterion for a pure spiroketal. A "clean" fingerprint region (900–1200 cm⁻¹) with distinct C–O–C coupling characterizes the spiroketal, while the hemiketal presents a complex superposition of alcohol, ketone, and ether bands due to tautomeric equilibrium.

Mechanistic Foundations & Stability

To interpret the spectra, one must understand the underlying thermodynamics. The spectral differences are direct consequences of the Anomeric Effect and Entropy .

  • Spiroketals: These are formed when a dihydroxy-ketone undergoes double cyclization. The structure is stabilized by the anomeric effect , where a lone pair from the ring oxygen donates electron density into the antibonding orbital (

    
    ) of the adjacent C–O bond. This locks the conformation, resulting in a rigid scaffold with no free carbonyl or hydroxyl groups.
    
  • Open-Chain Hemiketals: These species are inherently unstable in isolation (unless substituted with strong electron-withdrawing groups like trihalo-methyls). In solution, they exist in a rapid equilibrium with the parent ketone and alcohol. Consequently, their IR spectrum is a composite of the hemiketal, the free ketone, and the free alcohol.

Visualization: The Equilibrium Landscape

The following diagram illustrates the transformation pathway and the associated spectral features.

Equilibrium Open Open Chain Mixture (Ketone + Alcohol) Hemi Hemiketal (Transient Intermediate) Open->Hemi Nucleophilic Addn (Fast Equilibrium) Strong C=O\nStrong O-H Strong C=O Strong O-H Open->Strong C=O\nStrong O-H Hemi->Open Hydrolysis Spiro Spiroketal (Thermodynamic Product) Hemi->Spiro Cyclization (-H2O) Acid Cat. Spiro->Hemi Ring Opening (Slow) No C=O\nComplex C-O-C No C=O Complex C-O-C Spiro->No C=O\nComplex C-O-C

Figure 1: The thermodynamic trajectory from open-chain precursors to the stable spiroketal. Note that "Open Chain Hemiketals" usually revert to the red state (left) or progress to the green state (right).

Spectral Fingerprinting: Band-by-Band Analysis

The following table synthesizes the diagnostic IR bands. Data is derived from standard organic spectroscopy principles and natural product characterization.

Table 1: Comparative IR Absorption Data
Spectral RegionFunctional GroupSpiroketal (Locked) Open-Chain Hemiketal (Equilibrium) Mechanistic Cause
3200–3600 cm⁻¹ O–H Stretch Absent Strong, Broad Spiroketals lack hydroxyl groups. Hemiketals (and free alcohols in equilibrium) have H-bonded OH groups.
1700–1725 cm⁻¹ C=O[1] Stretch Absent Medium to Strong Pure spiroketals have no carbonyl. The "open" hemiketal mixture contains unreacted ketone.
1200–1250 cm⁻¹ C–O Stretch StrongMediumAsymmetric stretching of the ether/alcohol C-O bonds.
900–1150 cm⁻¹ Fingerprint (O-C-O) Complex, Distinct Broad, OverlappingThe Spiroketal Signature: The O-C-O unit exhibits coupled vibrations (symmetric/asymmetric) sensitive to the anomeric effect.
1600–1700 cm⁻¹ C=C (if present) Sharp (if unsaturated)VariableConjugation in open chains may lower C=O frequency, complicating analysis.
Deep Dive: The "Spiroketal Band" (900–1150 cm⁻¹)

In spiroketals, the C–O stretching vibrations are not isolated. The central spiro-carbon connects four heavy atoms, creating a system of coupled oscillators.

  • Observation: Look for a "multi-finger" pattern of 3–4 sharp bands in the 980–1150 cm⁻¹ range.

  • Contrast: Hemiketals show a simpler C–O stretch (alcohol type) around 1050–1150 cm⁻¹, often broadened by hydrogen bonding.

Experimental Validation Protocols

To confirm the identity of a synthesized scaffold, rely on these self-validating protocols.

Protocol A: The Solvent Switch (Dielectric Tuning)

This experiment exploits the anomeric effect. The anomeric effect is electrostatic; it is maximized in non-polar solvents and diminished in polar solvents.

  • Prepare Sample A: Dissolve compound in CCl₄ or Hexane (Non-polar).

    • Expectation (Spiroketal): Sharp, distinct fingerprint bands.[2] No C=O.

    • Expectation (Hemiketal): Equilibrium shifts toward the ketone (dipole minimization), increasing C=O intensity (~1715 cm⁻¹).

  • Prepare Sample B: Dissolve compound in DMSO or Methanol (Polar).

    • Expectation (Spiroketal): Minimal change (rigid structure).

    • Expectation (Hemiketal): Hydrogen bonding with solvent stabilizes the hemiketal/alcohol forms. O-H bands broaden significantly; C=O intensity may decrease relative to Sample A.

  • Compare: Substantial spectral shifts between solvents indicate an open-chain/equilibrium species.

Protocol B: Variable Temperature IR (VT-IR)
  • Setup: Place sample in a heated IR cell.

  • Ramp: Measure spectra at 25°C, 40°C, and 60°C.

  • Analysis:

    • Spiroketal: Bands remain stable (minor broadening due to lattice energy).

    • Hemiketal: Heating entropically favors the open-chain ketone form (breaking the order of the hemi-ring). Watch for the growth of the 1715 cm⁻¹ carbonyl peak and the diminishing of the O-H band (if intramolecular H-bonding is broken) or shifting of the equilibrium.

Decision Logic for Unknowns

Use this workflow when analyzing the IR spectrum of a potential spiroketal synthesis product.

DecisionTree Start Analyze Spectrum (Solid/Neat) CheckCO Is C=O Band (1700-1750) Present? Start->CheckCO CheckOH Is O-H Band (3200-3600) Present? CheckCO->CheckOH No ResultHemi Mixture/Equilibrium: HEMIKETAL/KETONE CheckCO->ResultHemi Yes (Strong) ResultImpure Impure Spiroketal (Hydrolysis Started) CheckCO->ResultImpure Yes (Weak) CheckFinger Fingerprint Region: Sharp Multi-bands? CheckOH->CheckFinger No CheckOH->ResultHemi Yes ResultSpiro High Probability: SPIROKETAL CheckFinger->ResultSpiro Yes (900-1150) CheckFinger->ResultHemi No (Broad/Undefined)

Figure 2: Diagnostic workflow for categorizing spiroketal vs. hemiketal/ketone mixtures based on IR spectral features.

References

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Master Organic Chemistry. (2026). Hydrates, Hemiacetals, and Acetals.[3] Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Retrieved from [Link][4]

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

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